molecular formula C18H15ClN4O3S B15620493 CHMFL-PI4K-127

CHMFL-PI4K-127

Cat. No.: B15620493
M. Wt: 402.9 g/mol
InChI Key: IHWSJFBJORCEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHMFL-PI4K-127 is a useful research compound. Its molecular formula is C18H15ClN4O3S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H15ClN4O3S/c1-20-18(24)14-7-12(9-21-10-14)13-8-16(17(19)22-11-13)23-27(25,26)15-5-3-2-4-6-15/h2-11,23H,1H3,(H,20,24)

InChI Key

IHWSJFBJORCEAK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

CHMFL-PI4K-127: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-PI4K-127 is a potent and selective inhibitor of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for the parasite's lifecycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing its biochemical activity, effects on parasitic signaling pathways, and its efficacy in preclinical models. The document includes a compilation of quantitative data, a description of relevant experimental methodologies, and visualizations of key pathways and workflows to facilitate a deeper understanding of this promising antimalarial compound.

Core Mechanism of Action: Inhibition of PfPI4K

This compound exerts its antimalarial effect through the direct inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2] This enzyme is a lipid kinase responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial signaling lipid and a precursor for other important phosphoinositides, playing a vital role in vesicular trafficking, membrane biogenesis, and signal transduction within the parasite.

By binding to PfPI4K, this compound blocks the production of PI4P. This disruption of phosphoinositide signaling has downstream consequences on multiple essential cellular processes in Plasmodium, ultimately leading to parasite death. The compound has demonstrated high selectivity for the parasite's kinase over human orthologs, a key characteristic for a potential therapeutic agent.[1][3]

Downstream Effects on PfPI4K Signaling Pathway

The inhibition of PfPI4K by this compound leads to a cascade of effects within the parasite. A key downstream target is the calcium-dependent protein kinase 7 (PfCDPK7). The proper localization and function of PfCDPK7 are dependent on its interaction with 4'-phosphorylated phosphoinositides, such as PI4P. By depleting the cellular pool of PI4P, this compound disrupts the vesicular localization of PfCDPK7. This mislocalization, in turn, impairs the biosynthesis of essential phospholipids, further compromising the parasite's viability.

PI4K_Signaling_Pathway cluster_membrane Parasite Membrane PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PfCDPK7_active Active PfCDPK7 (Vesicular Localization) PI4P->PfCDPK7_active Promotes Localization & Activation PfPI4K->PI4P Phosphorylation This compound This compound This compound->PfPI4K Inhibition PfCDPK7_inactive Inactive PfCDPK7 PfCDPK7_inactive->PfCDPK7_active Phospholipid_Biosynthesis Phospholipid Biosynthesis PfCDPK7_active->Phospholipid_Biosynthesis Regulates Parasite_Growth Parasite Growth & Proliferation Phospholipid_Biosynthesis->Parasite_Growth Essential for

Figure 1: Simplified signaling pathway of PfPI4K and the inhibitory action of this compound.

Quantitative Data

This compound has demonstrated potent activity against PfPI4K and various strains of P. falciparum. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound
Target/StrainAssay TypeValueReference
PfPI4KBiochemical IC500.9 nM[1][3]
P. falciparum 3D7Cell-based EC5025.1 nM[1]
Drug-resistant P. falciparum strainsCell-based EC5023-47 nM[3]
Table 2: In Vivo Efficacy of this compound
Animal ModelParasite StageDosageOutcomeReference
BALB/c mice (P. yoelii)Blood Stage80 mg/kgCurative[1]
BALB/c mice (P. yoelii)Liver Stage1 mg/kgFull protection[1]

Experimental Protocols

While the full, detailed experimental protocols from the primary publication are not publicly accessible, this section outlines the general methodologies typically employed for the key experiments cited in the characterization of this compound.

PfPI4K Kinase Assay (Biochemical IC50)

The in vitro inhibitory activity of this compound against the PfPI4K enzyme is typically determined using a kinase assay.

  • Principle: Recombinant PfPI4K enzyme is incubated with its substrate, phosphatidylinositol (PI), and ATP. The amount of ADP produced, which is proportional to the kinase activity, is measured. The assay is performed with varying concentrations of the inhibitor to determine the IC50 value.

  • General Protocol:

    • Recombinant PfPI4K is purified.

    • The kinase reaction is set up in a multi-well plate format. Each well contains the kinase, PI substrate, ATP, and a specific concentration of this compound or a vehicle control.

    • The reaction is incubated at a controlled temperature for a specific duration.

    • The reaction is stopped, and the amount of ADP produced is quantified using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).

    • The data is normalized to controls, and the IC50 value is calculated using a dose-response curve fitting software.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PfPI4K - PI Substrate - ATP - this compound dilutions Start->Prepare_Reagents Set_Up_Reaction Set up kinase reaction in multi-well plate Prepare_Reagents->Set_Up_Reaction Incubate Incubate at controlled temperature Set_Up_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_ADP Detect ADP production Stop_Reaction->Detect_ADP Analyze_Data Analyze data and calculate IC50 Detect_ADP->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a PfPI4K biochemical kinase assay.

In Vitro Antiplasmodial Activity Assay (EC50)

The efficacy of this compound against the growth of P. falciparum in red blood cells is assessed using a cell-based assay.

  • Principle: Synchronized cultures of P. falciparum are incubated with serial dilutions of the inhibitor. Parasite growth is measured after a defined period, typically by quantifying parasitic DNA or enzymatic activity.

  • General Protocol:

    • P. falciparum cultures are maintained in human red blood cells.

    • Synchronized ring-stage parasites are plated in multi-well plates.

    • Serial dilutions of this compound are added to the wells.

    • The plates are incubated for a full parasite life cycle (e.g., 72 hours).

    • Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay for DNA quantification or a lactate (B86563) dehydrogenase (pLDH) assay.

    • EC50 values are determined by plotting the percentage of growth inhibition against the inhibitor concentration.

In Vivo Efficacy Studies

The antimalarial activity of this compound in a living organism is evaluated using rodent models of malaria.

  • Principle: Mice are infected with a rodent-specific species of Plasmodium (e.g., P. yoelii). The infected mice are then treated with this compound, and the effect on parasite levels (parasitemia) is monitored.

  • General Protocol for Blood-Stage Efficacy:

    • BALB/c mice are infected with P. yoelii.

    • Once parasitemia is established, mice are treated orally with this compound at various doses for a set number of days.

    • Blood smears are taken daily to monitor the level of parasitemia.

    • The efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.

  • General Protocol for Liver-Stage Efficacy:

    • BALB/c mice are infected with P. yoelii sporozoites.

    • This compound is administered at the time of or shortly after infection.

    • The development of blood-stage infection is monitored to assess the prophylactic effect of the compound.

Potential Application in Cancer Therapy

While this compound has been primarily investigated as an antimalarial agent, the broader family of PI4K inhibitors is being explored for applications in cancer therapy. Aberrant signaling through the PI3K/Akt pathway, a critical regulator of cell growth and survival, is a hallmark of many cancers. PI4KIIIβ has been associated with the activation of this pathway. Therefore, inhibition of PI4K could potentially suppress tumor growth and induce apoptosis in cancer cells. Furthermore, the PI4K/PI4P pathway has been linked to the regulation of autophagy, a cellular process that is often dysregulated in cancer. While direct studies of this compound in cancer models are not yet widely reported, this remains an area of potential future investigation.

PI4K_in_Cancer PI4K PI4K PI3K_Akt_Pathway PI3K/Akt Pathway PI4K->PI3K_Akt_Pathway Activates Autophagy Autophagy PI4K->Autophagy Regulates PI4K_Inhibitor PI4K Inhibitor (e.g., this compound) PI4K_Inhibitor->PI4K Inhibits Tumor_Growth Tumor Growth & Proliferation PI3K_Akt_Pathway->Tumor_Growth Promotes Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibits

Figure 3: Potential mechanism of action of PI4K inhibitors in cancer therapy.

Conclusion

This compound is a highly potent and selective inhibitor of PfPI4K with demonstrated efficacy against both blood and liver stages of the Plasmodium parasite in preclinical models. Its mechanism of action, involving the disruption of the PfPI4K signaling pathway and subsequent impairment of essential cellular processes, makes it a promising candidate for further development as a novel antimalarial drug. While its potential in other therapeutic areas such as oncology is still under exploration, the foundational understanding of its core mechanism provides a strong basis for future research and drug development efforts.

References

CHMFL-PI4K-127: A Novel Bifunctional Inhibitor of Plasmodium falciparum Phosphatidylinositol 4-Kinase for Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising Antimalarial Candidate

Abstract

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the rise of drug-resistant strains.[1] This necessitates the discovery of novel antimalarial agents with new mechanisms of action. One such promising target is Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme essential for multiple stages of the parasite's lifecycle.[1] This whitepaper details the discovery and characterization of CHMFL-PI4K-127, a potent and selective inhibitor of PfPI4K. Developed through structure-based drug design, this compound, chemically identified as 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide, demonstrates significant activity against both the blood and liver stages of Plasmodium.[1][2] This document provides a comprehensive overview of its discovery, biological activity, and the underlying signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound was identified and developed by a collaborative research team from the Hefei Institutes of Physical Science, Chinese Academy of Sciences, and the Institute Pasteur of Shanghai, Chinese Academy of Sciences.[1] The discovery process was rooted in a structure-based drug design strategy, beginning with a bipyridine-sulfonamide scaffold.[2][3] Through medicinal chemistry optimization, this initial scaffold was refined to yield this compound, a compound exhibiting high potency and selectivity for PfPI4K.[2][3]

Synthesis Protocol

The detailed synthesis protocol for this compound is contained within the primary research publication (European Journal of Medicinal Chemistry, Vol. 188, 2020) which was not publicly accessible at the time of this writing. The synthesis is described as a medicinal chemistry optimization of a bipyridine-sulfonamide scaffold.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by targeting and inhibiting PfPI4K, a lipid kinase that plays a pivotal role in the parasite's intracellular signaling and development.[1] PfPI4K is responsible for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial signaling molecule and a precursor for other phosphoinositides, which are essential for various cellular processes, including vesicular trafficking and membrane dynamics.

The inhibition of PfPI4K by this compound disrupts the production of PI4P. This, in turn, affects the localization and activity of downstream effector proteins, such as the calcium-dependent protein kinase 7 (PfCDPK7). The proper functioning of PfCDPK7 is critical for phospholipid biosynthesis, particularly the synthesis of phosphatidylcholine. By disrupting this pathway, this compound effectively halts parasite development.

PI4K_Signaling_Pathway cluster_membrane Parasite Membrane cluster_cytosol Parasite Cytosol PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PI4P Phosphatidylinositol 4-Phosphate (PI4P) PfCDPK7_active PfCDPK7 (Active) (Membrane Localized) PI4P->PfCDPK7_active Recruits & Activates PfPI4K->PI4P ATP to ADP PfCDPK7_inactive PfCDPK7 (Inactive) PfCDPK7_inactive->PfCDPK7_active Phospholipid_Syn Phospholipid Biosynthesis (e.g., Phosphatidylcholine) PfCDPK7_active->Phospholipid_Syn Promotes Parasite_Dev Parasite Development (Blood & Liver Stages) Phospholipid_Syn->Parasite_Dev Essential for CHMFL_127 This compound CHMFL_127->PfPI4K Inhibition Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Scaffold Bipyridine-Sulfonamide Scaffold Optimization Medicinal Chemistry Optimization Scaffold->Optimization CHMFL_127 This compound Optimization->CHMFL_127 Enzyme_Assay PfPI4K Enzyme Assay CHMFL_127->Enzyme_Assay Parasite_Assay P. falciparum Growth Assay Enzyme_Assay->Parasite_Assay Selectivity_Assay Kinase Selectivity Screening Parasite_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Mice, Rats) Selectivity_Assay->PK_Studies Efficacy_Blood Blood-Stage Efficacy (Rodent Model) PK_Studies->Efficacy_Blood Efficacy_Liver Liver-Stage Efficacy (Rodent Model) PK_Studies->Efficacy_Liver

References

The Bipyridine-Sulfonamide Scaffold of CHMFL-PI4K-127: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Anti-Malarial Agent

This technical guide provides a comprehensive overview of the bipyridine-sulfonamide scaffold, exemplified by the potent anti-malarial compound CHMFL-PI4K-127. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel kinase inhibitors for infectious diseases. We will delve into the mechanism of action, structure-activity relationships, and available in-vitro and in-vivo data for this promising therapeutic candidate.

Core Compound Data: this compound

This compound is a highly potent and selective inhibitor of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for the parasite's lifecycle. Its bipyridine-sulfonamide core has been optimized for high efficacy and favorable pharmacokinetic properties.

ParameterValueReference
Target Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K)[1][2]
IC50 (PfPI4K) 0.9 nM[2]
EC50 (P. falciparum 3D7 strain) 25.1 nM[2]
EC50 (Drug-Resistant P. falciparum strains) 23-47 nM[3][2]

In Vivo Efficacy

This compound has demonstrated significant anti-malarial efficacy in rodent models, targeting both the blood and liver stages of the Plasmodium parasite.

Animal ModelStageDosageOutcomeReference
RodentBlood Stage80 mg/kgCurative[1][2]
RodentLiver Stage1 mg/kgProphylactic[3][2]

Pharmacokinetic Profile

While detailed quantitative pharmacokinetic data for this compound is not publicly available, studies have reported that the compound exhibits favorable pharmacokinetic properties in both rats and mice.[1][3][2] Further investigation is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

SpeciesCmaxTmaxt1/2Bioavailability
Rat Data not availableData not availableData not availableData not available
Mouse Data not availableData not availableData not availableData not available

Mechanism of Action and Signaling Pathway

This compound exerts its anti-malarial effect by inhibiting PfPI4K. This kinase plays a crucial role in the parasite's signaling pathways by phosphorylating phosphatidylinositol to generate 4'-phosphorylated phosphoinositides (PIPs). These PIPs act as second messengers, recruiting and activating other proteins, including the calcium-dependent protein kinase 7 (PfCDPK7). PfCDPK7 is essential for the biosynthesis of phosphatidylcholine (PC), a major component of cellular membranes. By inhibiting PfPI4K, this compound disrupts this pathway, leading to impaired parasite development and replication.

PfPI4K_Signaling_Pathway cluster_membrane Parasite Membrane cluster_cytosol Parasite Cytosol PI Phosphatidylinositol PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PfCDPK7_inactive Inactive PfCDPK7 PI4P->PfCDPK7_inactive Recruitment & Activation PfPI4K->PI4P Phosphorylation CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibition PfCDPK7_active Active PfCDPK7 PfCDPK7_inactive->PfCDPK7_active PC_Synthesis Phosphatidylcholine (PC) Synthesis PfCDPK7_active->PC_Synthesis Promotion Parasite_Development Parasite Development & Replication PC_Synthesis->Parasite_Development Essential for

Caption: PfPI4K Signaling Pathway and Inhibition by this compound.

Structure-Activity Relationship (SAR)

The bipyridine-sulfonamide scaffold is a key feature of this compound, contributing to its high potency and selectivity. SAR studies on related compounds have highlighted several important structural features:

  • Bipyridine Core: Provides a rigid scaffold for optimal orientation of substituents within the kinase active site.

  • Sulfonamide Linker: The sulfonamide group is a common hydrogen bond donor and acceptor, facilitating interactions with key residues in the ATP-binding pocket of PfPI4K.

  • Substitutions on the Pyridine and Phenyl Rings: Modifications at these positions can significantly impact potency, selectivity, and pharmacokinetic properties. The specific substitution pattern in this compound has been optimized through medicinal chemistry efforts.

Further SAR studies focusing specifically on the bipyridine-sulfonamide scaffold against PfPI4K are warranted to explore opportunities for further optimization.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

General Synthetic Workflow

The synthesis of this compound likely involves a multi-step process, beginning with the construction of the substituted bipyridine core, followed by the introduction of the sulfonamide moiety and final modifications.

Synthesis_Workflow A Starting Material A (Substituted Pyridine) C Cross-Coupling Reaction (e.g., Suzuki, Stille) A->C B Starting Material B (Substituted Pyridine) B->C D Bipyridine Intermediate C->D E Functional Group Interconversion D->E F Key Intermediate E->F H Sulfonylation Reaction F->H G Sulfonamide Precursor G->H I Bipyridine-Sulfonamide Intermediate H->I J Final Modification / Amide Coupling I->J K This compound J->K

Caption: A plausible synthetic workflow for this compound.

PfPI4K Enzyme Inhibition Assay (ADP-Glo™ Based)

The inhibitory activity of this compound against PfPI4K can be determined using a luminescent-based assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow A 1. Kinase Reaction Setup (PfPI4K, PI, ATP, Inhibitor) B 2. Incubation A->B C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D 4. Incubation C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubation E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for PfPI4K inhibition assay using ADP-Glo™.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

The in vivo efficacy of this compound is typically assessed using the 4-day suppressive test in a rodent model of malaria.

In_Vivo_Workflow A Day 0: Infect Mice with Plasmodium parasites B Day 0-3: Administer Test Compound (e.g., this compound) or Vehicle Daily A->B C Day 4: Collect Blood Smears B->C D Stain Smears (e.g., Giemsa) C->D E Determine Parasitemia (Microscopy) D->E F Calculate Percent Suppression Compared to Vehicle Control E->F

Caption: Workflow for the 4-day suppressive test in a rodent model.

Conclusion and Future Directions

The bipyridine-sulfonamide scaffold, as represented by this compound, holds significant promise as a starting point for the development of novel anti-malarial drugs. Its high potency against PfPI4K, efficacy against drug-resistant parasite strains, and activity in both blood and liver stages make it an attractive candidate.

Future research should focus on:

  • Detailed Pharmacokinetic Profiling: A thorough characterization of the ADME properties of this compound and its analogs is essential.

  • Optimization of the Scaffold: Further medicinal chemistry efforts could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of the Detailed Synthesis: Public disclosure of the synthetic route would facilitate further research and development by the scientific community.

  • Resistance Studies: Investigating the potential for the development of resistance to this class of compounds is crucial for long-term therapeutic viability.

By addressing these key areas, the full therapeutic potential of the this compound bipyridine-sulfonamide scaffold can be realized in the fight against malaria.

References

An In-Depth Technical Guide to the PfPI4K Inhibitor CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Antimalarial Candidate Targeting All Parasite Life Stages

This technical guide provides a comprehensive overview of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K) inhibitor, CHMFL-PI4K-127. It is intended for researchers, scientists, and drug development professionals working on the discovery and development of new antimalarial therapeutics. This document consolidates available data on its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols relevant to its evaluation.

Core Compound Data

This compound, with the chemical name 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide, is a potent and selective inhibitor of PfPI4K.[1] Developed from a bipyridine-sulfonamide scaffold through structure-based drug design, it has demonstrated significant activity against both the blood and liver stages of Plasmodium parasites.[2]

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Assay TypeTarget/StrainParameterValue (nM)
Kinase InhibitionP. falciparum PI4K (PfPI4K)IC500.9[1]
In Vitro Antiplasmodial ActivityP. falciparum (3D7 strain)EC5025.1[1]
In Vitro Antiplasmodial ActivityP. falciparum (Drug-Resistant Strains)EC5023 - 47[1]

Table 1: In Vitro Activity of this compound

Animal ModelPlasmodium SpeciesDosing RegimenEfficacy
Rodent ModelNot Specified80 mg/kg (oral, blood stage)Curative[1]
Rodent ModelNot Specified1 mg/kg (oral, liver stage)Prophylactic[1]

Table 2: In Vivo Efficacy of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfPI4K, a lipid kinase essential for all stages of the Plasmodium life cycle. PfPI4K plays a critical role in the biosynthesis of phospholipids, which are vital components of cellular membranes.

The inhibition of PfPI4K disrupts the production of 4'-phosphorylated phosphoinositides (4'-PIPs). These molecules act as signaling messengers that regulate the localization and activity of other essential proteins. One such protein is P. falciparum calcium-dependent protein kinase 7 (PfCDPK7). By inhibiting PfPI4K, this compound prevents the proper localization and function of PfCDPK7. PfCDPK7 is known to promote the synthesis of phosphatidylcholine, a major component of cell membranes, by regulating the activity of enzymes such as ethanolamine (B43304) kinase (PfEK) and phosphoethanolamine methyltransferase (PfPMT). The disruption of this pathway ultimately leads to parasite death.

PfPI4K_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_pathway PfPI4K Signaling Cascade This compound This compound PfPI4K PfPI4K This compound->PfPI4K Inhibits PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Phosphorylates PI Phosphatidylinositol (PI) PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Recruits & Activates PfEK_PfPMT PfEK & PfPMT PfCDPK7->PfEK_PfPMT Regulates PC_synthesis Phosphatidylcholine (PC) Synthesis PfEK_PfPMT->PC_synthesis Catalyzes Parasite_Membrane Parasite Membrane Integrity PC_synthesis->Parasite_Membrane Maintains

Caption: PfPI4K Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections detail representative experimental protocols for the evaluation of PfPI4K inhibitors like this compound.

PfPI4K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PfPI4K by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant PfPI4K enzyme

  • This compound

  • ATP

  • Lipid substrate (e.g., Phosphatidylinositol)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the PfPI4K enzyme and lipid substrate to the wells of a 384-well plate.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of PfPI4K activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound B Add PfPI4K Enzyme, Lipid Substrate, and Inhibitor to 384-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) F->G H Incubate at RT (30-60 min) G->H I Measure Luminescence H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for the PfPI4K Kinase Inhibition Assay.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the efficacy of this compound against the blood stages of P. falciparum by measuring parasite DNA content.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Human red blood cells

  • Complete culture medium

  • This compound

  • SYBR Green I lysis buffer

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Parasite Culture: Add a suspension of P. falciparum-infected red blood cells (at a defined parasitemia and hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Cell Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percent inhibition of parasite growth for each concentration of this compound and determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)

This standard mouse model is used to evaluate the in vivo efficacy of antimalarial compounds against the blood stages of rodent Plasmodium species.

Materials:

  • Plasmodium berghei or Plasmodium yoelii infected donor mice

  • Experimental mice (e.g., BALB/c)

  • This compound

  • Vehicle for drug administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect experimental mice intraperitoneally with a standardized inoculum of Plasmodium-infected red blood cells.

  • Treatment:

    • Randomly assign mice to treatment groups (vehicle control, positive control, and different doses of this compound).

    • Administer the first dose of the respective treatments orally a few hours post-infection.

    • Continue daily treatment for a total of four consecutive days.

  • Parasitemia Monitoring: On day 4 post-infection, collect a blood smear from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percent inhibition of parasite growth for each dose of this compound compared to the vehicle control group.

    • Monitor the survival of the mice.

InVivo_Efficacy_Workflow A Infect Mice with Plasmodium Parasites B Randomize into Treatment Groups A->B C Administer Daily Oral Doses of this compound or Controls for 4 Days B->C D Day 4: Collect Blood Smears C->D E Stain with Giemsa and Determine Parasitemia D->E F Calculate % Inhibition and Monitor Survival E->F

Caption: Workflow for the 4-Day Suppressive In Vivo Efficacy Test.

Conclusion

This compound is a promising preclinical antimalarial candidate with a novel mechanism of action. Its potent activity against both blood and liver stages of Plasmodium, including drug-resistant strains, highlights its potential to contribute to malaria control and eradication efforts. The information provided in this technical guide serves as a valuable resource for the scientific community engaged in the fight against malaria. Further investigation into its pharmacokinetic and safety profiles will be crucial for its continued development.

References

CHMFL-PI4K-127: A Technical Guide for an Antimalarial Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, demanding the urgent development of novel therapeutics with unique mechanisms of action to combat emerging drug resistance. CHMFL-PI4K-127, a novel bipyridine-sulfonamide derivative, has emerged as a promising antimalarial drug candidate. This compound exhibits potent and selective inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a lipid kinase crucial for multiple stages of the parasite's life cycle. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this promising antimalarial agent.

Introduction

The rise of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), necessitates the discovery and development of new chemical entities with novel modes of action. One such validated target is Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), which plays a vital role in the parasite's blood and liver stages. This compound is a potent and selective inhibitor of PfPI4K, demonstrating significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2][3][4] Its efficacy in both the blood and liver stages of Plasmodium in rodent models highlights its potential as a multi-stage antimalarial agent.[1][2][3]

Mechanism of Action

This compound exerts its antimalarial effect by selectively inhibiting the ATP-binding pocket of PfPI4K.[1] This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid involved in vesicular trafficking and membrane dynamics within the parasite. The disruption of PI4P homeostasis is thought to interfere with essential cellular processes, ultimately leading to parasite death.

Signaling Pathway

The inhibition of PfPI4K by this compound disrupts a critical signaling pathway in Plasmodium falciparum. The following diagram illustrates the proposed mechanism of action.

PfPI4K Signaling Pathway PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K ADP ADP PfPI4K->ADP PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Phosphorylation ATP ATP ATP->PfPI4K Vesicular_Trafficking Vesicular Trafficking & Membrane Dynamics PI4P->Vesicular_Trafficking Parasite_Survival Parasite Survival & Proliferation Vesicular_Trafficking->Parasite_Survival CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K

PfPI4K Inhibition by this compound

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound
ParameterTarget/StrainValue (nM)Reference
IC50 PfPI4K (enzyme)0.9[1][2]
EC50 P. falciparum (3D7, drug-sensitive)25.1[1][2]
EC50 P. falciparum (drug-resistant strains)23 - 47[1][2][3]
Table 2: In Vivo Efficacy of this compound in Rodent Models
StageDoseRoute of AdministrationEfficacyReference
Blood Stage 80 mg/kgOralEffective[1][2][3]
Liver Stage 1 mg/kgOralEffective[1][2][3]
Table 3: Pharmacokinetic and Safety Profile
ParameterSpeciesFindingReference
Pharmacokinetics Rats and MiceFavorable properties[1][2]
Selectivity Human kinasesHigh selectivity for PfPI4K over human lipid and protein kinases[1][3]
Toxicity General (Sulfonamides)Potential for hypersensitivity reactions and nephrotoxicity.
Toxicity Other PI4K inhibitors (e.g., MMV390048)Embryofetal developmental toxicity observed in rats.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and a comprehensive toxicity profile for this compound are not publicly available and would require further preclinical studies.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize this compound. These are based on standard practices in the field and may not reflect the exact protocols used in the original studies.

PfPI4K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PfPI4K by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant purified PfPI4K enzyme

  • This compound

  • ATP

  • Phosphatidylinositol (PI) substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the PfPI4K enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding a mixture of ATP and PI substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the inhibitory effect of this compound on the growth of P. falciparum in red blood cells.

Materials:

  • Synchronized ring-stage P. falciparum cultures (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • This compound

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in culture medium.

  • In a 96-well plate, add the diluted compounds.

  • Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percent inhibition of parasite growth for each concentration and determine the EC50 value.

In Vivo Efficacy in a Mouse Model (Blood Stage)

This protocol, often referred to as the 4-day suppressive test, evaluates the ability of a compound to inhibit parasite growth in an established infection.

Materials:

  • Plasmodium berghei ANKA strain

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., 7% Tween 80, 3% ethanol (B145695) in water)

  • Giemsa stain

Procedure:

  • Infect mice intraperitoneally with 1x105P. berghei-infected red blood cells.

  • Two hours post-infection, administer the first oral dose of this compound (e.g., 80 mg/kg) or vehicle.

  • Continue daily treatment for a total of four days.

  • On day 4 post-infection, collect tail blood smears from each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy.

  • Calculate the percent suppression of parasitemia compared to the vehicle-treated control group.

In Vivo Efficacy in a Mouse Model (Liver Stage)

This protocol assesses the prophylactic activity of a compound against the liver stage of the parasite.

Materials:

  • Plasmodium berghei sporozoites expressing luciferase

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound

  • Vehicle control

  • In vivo imaging system (IVIS)

Procedure:

  • Administer a single oral dose of this compound (e.g., 1 mg/kg) or vehicle to the mice.

  • Two hours after treatment, infect the mice intravenously with luciferase-expressing P. berghei sporozoites.

  • At 48 hours post-infection, assess the liver stage parasite burden by in vivo bioluminescence imaging using an IVIS.

  • Quantify the luminescence signal from the liver region to determine the reduction in parasite load compared to the vehicle-treated group.

Experimental Workflows

The following diagrams illustrate the typical workflows for evaluating an antimalarial drug candidate like this compound.

InVitro_Evaluation_Workflow Start Start: Candidate Compound (this compound) Kinase_Assay PfPI4K Kinase Inhibition Assay Start->Kinase_Assay Parasite_Assay In Vitro Parasite Growth Inhibition Assay (SYBR Green I) Start->Parasite_Assay IC50 Determine IC50 Kinase_Assay->IC50 Selectivity Selectivity Profiling (Human Kinases) IC50->Selectivity EC50 Determine EC50 Parasite_Assay->EC50 EC50->Selectivity Proceed Proceed to In Vivo Studies Selectivity->Proceed

In Vitro Evaluation Workflow

InVivo_Evaluation_Workflow Start Start: Promising In Vitro Candidate PK_Studies Pharmacokinetic Studies (Mice, Rats) Start->PK_Studies Blood_Stage Blood Stage Efficacy (4-day suppressive test) PK_Studies->Blood_Stage Liver_Stage Liver Stage Efficacy (Prophylactic model) PK_Studies->Liver_Stage Toxicity Preliminary Toxicity Assessment Blood_Stage->Toxicity Liver_Stage->Toxicity Candidate Lead Candidate for Further Development Toxicity->Candidate

In Vivo Evaluation Workflow

Conclusion and Future Directions

This compound represents a promising step forward in the quest for novel antimalarial therapies. Its potent, multi-stage activity and high selectivity for the parasite kinase make it an attractive candidate for further preclinical and clinical development. Future research should focus on obtaining a comprehensive pharmacokinetic and pharmacodynamic profile, as well as a thorough evaluation of its safety and toxicity. Given the potential for adverse effects associated with some PI4K inhibitors and sulfonamides, careful toxicological studies are paramount. Furthermore, identifying a suitable partner drug for combination therapy will be crucial to mitigate the risk of resistance development and ensure long-term efficacy. The data and protocols presented in this guide provide a solid foundation for the continued investigation of this compound as a next-generation antimalarial drug.

References

biological function of CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Function of CHMFL-PI4K-127

Introduction

This compound is a novel, potent, and selective inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[1][2] Developed through structure-based drug design, it belongs to the bipyridine-sulfonamide chemical class.[2][3][4] The compound has demonstrated significant anti-malarial activity against both the blood and liver stages of the Plasmodium parasite, identifying it as a promising drug candidate to combat malaria, including drug-resistant strains.[1][2][3] The targeting of PfPI4K represents a novel mechanism of action that is crucial for overcoming existing artemisinin (B1665778) resistance.[1]

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of PfPI4K.[2] This kinase is essential for the parasite's lifecycle, playing a critical role in the synthesis of phosphoinositides, which are vital lipid regulators for cellular signaling and membrane trafficking.[1][5] By blocking PfPI4K, this compound disrupts these fundamental processes, leading to parasite death. A key advantage of this inhibitor is its high selectivity for the parasite's kinase over human lipid and protein kinases, which suggests a lower potential for host toxicity.[1][2][3][6]

cluster_pathway This compound Inhibition Pathway PI4K Plasmodium PI4K (PfPI4K) PIP4 Phosphatidylinositol-4-Phosphate (PI4P) PI4K->PIP4 Catalyzes Inhibitor This compound Block Inhibition Inhibitor->Block PIP Phosphatidylinositol (PI) PIP->PI4K Substrate Signaling Downstream Signaling & Membrane Trafficking PIP4->Signaling Lifecycle Parasite Lifecycle Progression (Blood & Liver Stages) Signaling->Lifecycle Block2 Disruption Lifecycle->Block2 Block->PI4K

Caption: Mechanism of this compound action on the PfPI4K signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its high potency and effectiveness against multiple parasite forms.

Table 1: In Vitro Activity of this compound
ParameterTarget/StrainValueReference
IC50 PfPI4K Enzyme0.9 nM[1][2][6]
EC50 P. falciparum (3D7 strain)25 nM (25.1 nM)[1][2][3][6]
EC50 Drug-Resistant P. falciparum Strains23-47 nM[1][2][3][6]
Table 2: In Vivo Efficacy of this compound in Rodent Models
Parasite StageAdministrationDosageOutcomeReference
Blood Stage Oral80 mg/kgAnti-malarial Efficacy[1][2][3][6]
Liver Stage Oral1 mg/kgAnti-malarial Efficacy[1][2][3][6]

Experimental Protocols

While detailed, step-by-step protocols are not available in the referenced literature, the abstracts describe the types of experiments conducted to characterize this compound.

  • Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) against the target enzyme, PfPI4K, was determined using a biochemical assay. This typically involves incubating the purified enzyme with its substrate (ATP and phosphatidylinositol) and varying concentrations of the inhibitor to measure the reduction in kinase activity.

  • In Vitro Anti-malarial Activity Assay: The half-maximal effective concentration (EC50) was determined against cultured P. falciparum parasites. This involves exposing parasite cultures (including standard 3D7 and various drug-resistant strains) to a range of this compound concentrations and measuring parasite viability after a set incubation period, often using methods like SYBR Green I-based fluorescence assay.

  • Kinase Selectivity Profiling: The selectivity of this compound was assessed by testing its inhibitory activity against a panel of human lipid and protein kinases. This is crucial to predict potential off-target effects and ensure the compound's safety profile.[1][2][6]

  • In Vivo Efficacy Studies: The anti-malarial efficacy was evaluated in rodent models infected with Plasmodium. For the blood stage, infected models were treated orally with the compound, and parasitemia was monitored.[1][2][3] For the liver stage, models were treated orally around the time of infection with sporozoites, and the development of liver schizonts or subsequent blood-stage infection was assessed.[1][2][3]

  • Pharmacokinetic (PK) Studies: The compound's absorption, distribution, metabolism, and excretion (ADME) properties were evaluated in both rats and mice to ensure it has favorable characteristics for oral administration and systemic exposure.[2][3][6]

cluster_workflow Drug Discovery & Evaluation Workflow Design Structure-Based Drug Design Synthesis Chemical Synthesis of This compound Design->Synthesis Biochem Biochemical Assay: PfPI4K Inhibition (IC50) Synthesis->Biochem Cell Cell-Based Assay: Anti-parasitic Activity (EC50) Biochem->Cell Selectivity Selectivity Profiling: vs. Human Kinases Cell->Selectivity PK Pharmacokinetic Studies (Rats & Mice) Selectivity->PK Vivo In Vivo Efficacy Studies (Rodent Models) PK->Vivo Candidate Lead Candidate for Pre-clinical Development Vivo->Candidate

Caption: General experimental workflow for the development of this compound.

Conclusion

This compound is a highly potent and selective PfPI4K inhibitor with a novel bipyridine-sulfonamide scaffold. Its demonstrated ability to act against both blood and liver stages of the Plasmodium parasite, including drug-resistant strains, underscores its potential as a next-generation anti-malarial agent.[1][2][3] The favorable pharmacokinetic properties further support its development as an orally administered drug.[2][3][6] this compound represents a significant advancement in the search for new chemotypes with novel mechanisms to combat the global threat of malaria.

References

Target Validation of CHMFL-PI4K-127 in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target validation of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). PfPI4K is a critical enzyme for the parasite's lifecycle, making it a key target for antimalarial drug development. This compound has demonstrated significant activity against both blood and liver stages of the parasite, highlighting its potential as a multi-stage antimalarial candidate. This document outlines the core quantitative data, detailed experimental protocols for key validation experiments, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and validation of novel drug targets and the development of new chemical entities with unique mechanisms of action. Phosphatidylinositol 4-kinase (PI4K) is a lipid kinase that plays a crucial role in intracellular signaling and membrane trafficking in eukaryotes. In P. falciparum, PfPI4K has been identified as an essential enzyme for the parasite's survival across multiple stages of its lifecycle, making it a promising antimalarial drug target.[1][2]

This compound is a novel, potent, and selective inhibitor of PfPI4K developed through structure-based drug design.[2] It exhibits potent activity against the 3D7 strain of P. falciparum and a panel of drug-resistant strains.[2][3] Furthermore, it has shown efficacy in in vivo models against both the blood and liver stages of Plasmodium.[2][3] This guide summarizes the key data and methodologies used to validate PfPI4K as the target of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Enzymatic and Anti-plasmodial Activity of this compound

ParameterValueReference
PfPI4K IC500.9 nM[2][3]
P. falciparum 3D7 EC5025 nM[2][3]
P. falciparum Dd2 EC5023 nM[2][3]
P. falciparum K1 EC5047 nM[2][3]
P. falciparum W2 EC5029 nM[2][3]

Table 2: In Vivo Efficacy of this compound in Rodent Models

StageHostDosageEfficacyReference
Blood StageMouse80 mg/kgCurative[2][3]
Liver StageMouse1 mg/kgCausal Prophylaxis[2][3]

Key Experimental Protocols for Target Validation

Direct evidence for target engagement and validation is crucial in drug discovery. The following sections detail the methodologies for key experiments used to validate PfPI4K as the target of this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PfPI4K.

Methodology:

  • Recombinant Enzyme Expression and Purification: The full-length or catalytic domain of PfPI4K is expressed in a suitable system (e.g., insect cells or E. coli) and purified to homogeneity.

  • Kinase Activity Assay: A common method is a radiometric assay using [γ-33P]ATP or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

    • The reaction mixture contains purified PfPI4K, a lipid substrate (e.g., phosphatidylinositol), ATP (at or near the Km concentration), and varying concentrations of this compound.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated product or remaining ATP is quantified.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To assess the specificity of this compound, its inhibitory activity is tested against a panel of human kinases, particularly other lipid kinases.

Methodology:

  • Kinase Panel: A broad panel of purified human kinases (e.g., from a commercial provider like Reaction Biology or Thermo Fisher) is used. This should include lipid kinases (e.g., human PI4Ks, PI3Ks) and a diverse representation of the human protein kinome.

  • Inhibition Assays: The inhibitory activity of this compound against each kinase is determined using a standardized assay format, typically at a fixed concentration (e.g., 1 µM) for initial screening, followed by IC50 determination for any kinases that show significant inhibition.

  • Data Analysis: The results are expressed as the percentage of inhibition at the screening concentration or as IC50 values. High selectivity is demonstrated by a significantly lower IC50 for PfPI4K compared to the human kinases. The primary publication for this compound reports high selectivity over human lipid and protein kinases.[2][3]

In Vitro Anti-plasmodial Susceptibility Assays

These assays determine the potency of this compound against the growth of P. falciparum in red blood cells.

Methodology:

  • Parasite Culture: Asexual stages of P. falciparum strains (e.g., 3D7 and drug-resistant lines) are cultured in human red blood cells in vitro.

  • Drug Susceptibility Assay: A standard method is the SYBR Green I-based fluorescence assay.

    • Synchronized ring-stage parasites are incubated with serial dilutions of this compound for 72 hours.

    • After incubation, the parasite DNA is stained with SYBR Green I, and the fluorescence intensity is measured, which correlates with parasite growth.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 value (the concentration that inhibits parasite growth by 50%) is calculated using a sigmoidal dose-response model.

In Vivo Efficacy Studies

Animal models of malaria are used to evaluate the therapeutic potential of this compound.

Methodology:

  • Plasmodium Infection Model:

    • Blood Stage (Peter's 4-day suppressive test): Mice are infected with a suitable Plasmodium species (e.g., P. berghei or a humanized mouse model with P. falciparum). Treatment with this compound is initiated shortly after infection and continued for four days. Parasitemia is monitored by microscopic examination of blood smears.

    • Liver Stage (Causal Prophylaxis): Mice are treated with this compound before and/or shortly after being challenged with Plasmodium sporozoites. The development of blood-stage parasitemia is monitored to assess the inhibition of liver-stage development.

  • Data Analysis: The efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group. For curative efficacy, the clearance of parasites and the absence of recrudescence are assessed.

Visualizing Pathways and Workflows

PfPI4K Signaling Pathway

The following diagram illustrates the central role of PfPI4K in the phosphoinositide signaling pathway and its downstream effects, which are inhibited by this compound.

PfPI4K_Pathway cluster_downstream Downstream Effects PI PI PfPI4K PfPI4K PI->PfPI4K PI4P PI4P Effector Effector Proteins PI4P->Effector CHMFL This compound CHMFL->PfPI4K PfPI4K->PI4P Vesicle Vesicular Trafficking Effector->Vesicle Membrane Membrane Homeostasis Effector->Membrane

Caption: PfPI4K signaling pathway and its inhibition by this compound.

Target Validation Workflow

The diagram below outlines a general workflow for the target validation of a novel antimalarial compound like this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro / In Silico cluster_validation Validation Start Compound Discovery (e.g., Structure-Based Design) EnzymeAssay Enzymatic Assay (PfPI4K IC50) Start->EnzymeAssay Selectivity Kinase Selectivity Panel (vs. Human) EnzymeAssay->Selectivity ParasiteAssay Parasite Growth Inhibition (EC50) EnzymeAssay->ParasiteAssay CETSA Cellular Thermal Shift Assay (CETSA) ParasiteAssay->CETSA Resistance Resistant Mutant Generation & Analysis ParasiteAssay->Resistance Efficacy Mouse Model Efficacy ParasiteAssay->Efficacy Validated Validated Target CETSA->Validated Resistance->Validated Efficacy->Validated

Caption: General workflow for antimalarial drug target validation.

Conclusion

The potent and selective inhibition of PfPI4K by this compound, coupled with its strong anti-plasmodial activity in vitro and in vivo, provides compelling evidence for the validation of PfPI4K as its primary target in Plasmodium falciparum. The data strongly support the continued development of this compound as a promising multistage antimalarial drug candidate. Further studies, such as the generation and analysis of resistant mutants and cellular thermal shift assays, would provide additional definitive proof of its mechanism of action.

References

CHMFL-PI4K-127: A Potent Inhibitor of Liver Stage Malaria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Activity and Mechanism of Action of a Novel Phosphatidylinositol 4-Kinase Inhibitor

This whitepaper provides a comprehensive technical overview of CHMFL-PI4K-127, a novel small molecule inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). It details the compound's potent activity against the liver stages of malaria parasites, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of malariology.

Introduction

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. The liver stage of the Plasmodium life cycle is an attractive target for prophylactic drugs as it is a critical, low-parasite-burden phase preceding the symptomatic blood stage. This compound has emerged as a promising candidate that demonstrates potent activity against both the blood and liver stages of Plasmodium parasites.[1][2][3] This guide delves into the core scientific data and methodologies underpinning our understanding of this compound's efficacy.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound against Plasmodium falciparum and rodent malaria models.

Parameter Value Reference
Target Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K)[1][2]
IC50 (PfPI4K) 0.9 nM[1][2]

Table 1: In Vitro Enzymatic Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against its molecular target, PfPI4K.

Parasite Strain EC50 Reference
P. falciparum 3D725.1 nM[1][2]
P. falciparum Drug-Resistant Strains23-47 nM[1][2]

Table 2: In Vitro Antiplasmodial Activity of this compound. This table presents the half-maximal effective concentration (EC50) of this compound against both drug-sensitive and drug-resistant strains of P. falciparum in whole-cell assays.

Malaria Stage Animal Model Effective Dose Reference
Liver StageRodent Model1 mg/kg (oral)[1][2][3]
Blood StageRodent Model80 mg/kg (oral)[1][2][3]

Table 3: In Vivo Efficacy of this compound. This table outlines the effective oral dose of this compound required to inhibit parasite growth in rodent models of malaria for both liver and blood stages.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Liver Stage Inhibition Assay

This protocol describes a method for assessing the efficacy of compounds against the liver stages of Plasmodium parasites using primary hepatocytes.

3.1.1. Isolation and Culture of Primary Hepatocytes:

  • Perfuse the liver of a suitable donor (e.g., BALB/c mouse) with a collagenase solution to dissociate the tissue.[1]

  • Separate hepatocytes from other cell types using a density gradient centrifugation method, such as a three-layer discontinuous Percoll gradient.[1]

  • Assess cell purity using flow cytometry to monitor for hepatocyte-specific markers (e.g., CD95).[1]

  • Seed the purified primary hepatocytes onto collagen-coated 96-well plates at a density of 5 x 10^4 cells per well.[3]

  • Culture the hepatocytes overnight in supplemented DMEM to allow for monolayer formation.[3]

3.1.2. Sporozoite Isolation and Infection:

  • Dissect salivary glands from infected Anopheles mosquitoes.

  • Purify sporozoites from the dissected salivary glands using a discontinuous density gradient method to remove mosquito debris and microbial contaminants.[4][5]

  • Add the purified sporozoites to the cultured hepatocytes at a desired multiplicity of infection.

  • Centrifuge the plates to facilitate sporozoite contact with the hepatocyte monolayer.

  • Incubate for a set period (e.g., 3 hours) to allow for invasion.[2]

3.1.3. Compound Treatment and Assessment of Inhibition:

  • After the invasion period, wash the wells to remove non-invaded sporozoites.

  • Add fresh culture medium containing serial dilutions of this compound.

  • Incubate the plates for a period sufficient for liver-stage development (e.g., 48-72 hours).

  • Fix and stain the cells with an antibody against a parasite-specific protein (e.g., HSP70) and a nuclear stain (e.g., DAPI).[2][6]

  • Quantify the number and size of developing exoerythrocytic forms (EEFs) using high-content imaging or fluorescence microscopy.

  • Calculate the EC50 value by fitting the dose-response data to a suitable model.

G cluster_Hepatocyte_Isolation Hepatocyte Isolation & Culture cluster_Sporozoite_Preparation Sporozoite Preparation cluster_Assay Inhibition Assay Hepatocyte_Isolation Liver Perfusion with Collagenase Hepatocyte_Purification Density Gradient Centrifugation Hepatocyte_Isolation->Hepatocyte_Purification Hepatocyte_Seeding Seeding in Collagen-coated Plates Hepatocyte_Purification->Hepatocyte_Seeding Infection Hepatocyte Infection Hepatocyte_Seeding->Infection Salivary_Gland_Dissection Mosquito Salivary Gland Dissection Sporozoite_Purification Density Gradient Purification Salivary_Gland_Dissection->Sporozoite_Purification Sporozoite_Purification->Infection Compound_Addition Addition of This compound Infection->Compound_Addition Incubation Incubation (48-72h) Compound_Addition->Incubation Staining Immunofluorescent Staining (anti-HSP70) Incubation->Staining Imaging High-Content Imaging Staining->Imaging Analysis EC50 Determination Imaging->Analysis

In Vitro Liver Stage Inhibition Assay Workflow.
In Vivo Efficacy in a Rodent Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of antimalarial compounds against the liver stage of Plasmodium berghei in BALB/c mice.

3.2.1. Animal and Parasite Strains:

  • Use female BALB/c mice (6-8 weeks old).

  • Utilize a transgenic P. berghei line expressing luciferase for in vivo imaging.

3.2.2. Infection and Treatment:

  • Infect mice intravenously with 1 x 10^4 to 1 x 10^5 luciferase-expressing P. berghei sporozoites.[7][8]

  • Administer this compound orally at the desired dose (e.g., 1 mg/kg) at the time of infection or at specified time points post-infection.[1] A control group should receive the vehicle alone.[8]

3.2.3. Assessment of Liver Parasite Burden:

  • At 44-48 hours post-infection, anesthetize the mice and inject them intraperitoneally with D-luciferin.[7]

  • Measure the bioluminescence signal from the liver region using an in vivo imaging system (e.g., IVIS).[7]

  • Quantify the radiance to determine the liver parasite burden.

  • Alternatively, or in addition, harvest the livers, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) for Plasmodium 18S rRNA to quantify parasite load.

G cluster_Treatment Treatment cluster_Assessment Assessment (44-48h post-infection) Infection Intravenous Injection of Luciferase-expressing P. berghei Sporozoites Treatment_Group Oral Administration of This compound Infection->Treatment_Group Control_Group Oral Administration of Vehicle Infection->Control_Group Bioluminescence_Imaging In Vivo Bioluminescence Imaging (IVIS) Treatment_Group->Bioluminescence_Imaging qRT_PCR qRT-PCR for Plasmodium 18S rRNA (optional) Treatment_Group->qRT_PCR Control_Group->Bioluminescence_Imaging Control_Group->qRT_PCR Analysis Quantification of Liver Parasite Burden Bioluminescence_Imaging->Analysis qRT_PCR->Analysis

In Vivo Liver Stage Efficacy Testing Workflow.

Signaling Pathway and Mechanism of Action

This compound exerts its antimalarial activity by inhibiting PfPI4K, a crucial enzyme in the parasite's lipid metabolism. The inhibition of PfPI4K disrupts a key signaling pathway necessary for the parasite's development and survival, particularly during the liver stage.

PfPI4K is responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[9][10] PI4P acts as a signaling molecule and a precursor for other important phosphoinositides. In Plasmodium, PI4P plays a critical role in regulating the localization and activity of another kinase, P. falciparum calcium-dependent protein kinase 7 (PfCDPK7).[9][10]

PfCDPK7, in turn, promotes the synthesis of phosphatidylcholine (PC), a major component of cellular membranes.[9][10] It achieves this by regulating key enzymes in the PC biosynthesis pathway.[9] The disruption of this pathway by this compound leads to a depletion of PC, which is essential for the extensive membrane biogenesis required for the growth and replication of the parasite within host hepatocytes.[11][12] This ultimately results in the arrest of liver-stage development.

G CHMFL This compound PfPI4K PfPI4K CHMFL->PfPI4K inhibits PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P produces PI Phosphatidylinositol (PI) PI->PfPI4K substrate PfCDPK7 PfCDPK7 PI4P->PfCDPK7 activates PC_synthesis Phosphatidylcholine (PC) Synthesis PfCDPK7->PC_synthesis promotes Membrane_biogenesis Parasite Membrane Biogenesis PC_synthesis->Membrane_biogenesis required for Liver_stage_development Liver Stage Development Membrane_biogenesis->Liver_stage_development essential for

References

CHMFL-PI4K-127's Activity Against Blood-Stage Malaria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiplasmodial activity of CHMFL-PI4K-127, a novel inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflows.

Quantitative Data Summary

This compound demonstrates potent activity against both the enzymatic target and various strains of P. falciparum in vitro, as well as efficacy in in vivo models of malaria.

Table 1: In Vitro Activity of this compound
Target/StrainAssay TypeMetricValue (nM)Reference
P. falciparum PI4K (PfPI4K)Enzymatic AssayIC500.9[1][2][3][4]
P. falciparum (3D7 strain)Cell-based AssayEC5025.1[1][2][3][4]
Drug-Resistant P. falciparum StrainsCell-based AssayEC5023-47[1][2][3][4]
Table 2: In Vivo Efficacy of this compound in Rodent Models
Malaria StageModelAdministrationDosageOutcomeReference
Blood StageRodent ModelOral80 mg/kgAntimalarial Efficacy[1][2][3][4]
Liver StageRodent ModelOral1 mg/kgAntimalarial Efficacy[1][2][3][4]

Mechanism of Action

This compound exerts its antiplasmodial effect by targeting PfPI4K, a lipid kinase essential for the parasite's lifecycle.[2] PfPI4K plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. Inhibition of PfPI4K disrupts vital cellular processes within the parasite, including phospholipid biosynthesis and membrane trafficking, ultimately leading to parasite death.[1][5][6]

Signaling Pathway

The PfPI4K signaling pathway is integral to the regulation of phospholipid metabolism in P. falciparum. PfPI4K-generated PI4P acts as a docking site for effector proteins, including the calcium-dependent protein kinase 7 (PfCDPK7). This interaction is crucial for the localization and activity of PfCDPK7, which in turn regulates key enzymes in phosphatidylcholine (PC) synthesis, such as phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine (B43304) kinase (EK).[1][5][6] Inhibition of PfPI4K by compounds like this compound disrupts this cascade, leading to impaired phospholipid biosynthesis and parasite demise.

PfPI4K_Signaling_Pathway cluster_membrane Parasite Membrane cluster_cytosol Parasite Cytosol PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Recruitment & Activation PfPI4K->PI4P Phosphorylation CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibition PMT_EK PMT & EK (Phosphatidylcholine Biosynthesis Enzymes) PfCDPK7->PMT_EK Regulation PC_Synthesis Phosphatidylcholine Synthesis PMT_EK->PC_Synthesis Catalysis Parasite_Growth Parasite Growth & Survival PC_Synthesis->Parasite_Growth Essential for

PfPI4K Signaling Pathway in P. falciparum

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-malarial activity of compounds like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the blood stages of P. falciparum.

a. Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax II).

  • Human red blood cells (RBCs).

  • 96-well black microtiter plates.

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO).

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Test compound (this compound) and control drugs (e.g., chloroquine, artemisinin).

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Fluorescence plate reader.

b. Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Prepare a parasite culture with 2% parasitemia and 2% hematocrit.

  • Add 180 µL of the parasite culture to each well of the plate containing 20 µL of the drug dilutions. Include drug-free and uninfected RBC controls.

  • Incubate the plate for 72 hours at 37°C in the specified gas mixture.

  • After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Assessment (Peter's 4-Day Suppressive Test)

This test evaluates the in vivo antimalarial activity of a compound in a rodent model.

a. Materials:

  • Plasmodium berghei ANKA strain.

  • Swiss albino mice (or other suitable strain).

  • Test compound (this compound) and a standard antimalarial drug (e.g., chloroquine).

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water).

  • Giemsa stain.

  • Microscope.

b. Procedure:

  • On Day 0, infect mice intravenously or intraperitoneally with 1 x 107P. berghei-infected red blood cells.

  • Two to four hours post-infection, administer the first dose of the test compound or vehicle to respective groups of mice (typically 5 mice per group) via oral gavage.

  • Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).

  • On Day 4, collect a thin blood smear from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percent suppression of parasitemia for each treatment group relative to the vehicle control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel antimalarial compounds.

Antimalarial_Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Primary_Screen Primary High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation & Potency Determination (IC50) Primary_Screen->Hit_Confirmation Selectivity Selectivity & Cytotoxicity Assays Hit_Confirmation->Selectivity Lead_Optimization Lead Optimization (SAR Studies) Selectivity->Lead_Optimization PK_Studies Pharmacokinetic (PK) Studies in Rodents Efficacy_Studies In Vivo Efficacy (e.g., 4-Day Suppressive Test) PK_Studies->Efficacy_Studies Advanced_Models Advanced Efficacy Models (e.g., Humanized Mice) Efficacy_Studies->Advanced_Models Tox_Studies Regulatory Toxicology Studies Advanced_Models->Tox_Studies Lead_Optimization->PK_Studies Candidate_Selection Preclinical Candidate Selection Tox_Studies->Candidate_Selection

Antimalarial Drug Discovery Workflow

References

CHMFL-PI4K-127: A Deep Dive into its Selectivity for Plasmodium falciparum PI4K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). A comprehensive understanding of its selectivity against the human orthologs is critical for its development as a safe and effective antimalarial agent.

Quantitative Selectivity Profile

This compound demonstrates remarkable potency against its intended target, PfPI4K, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been profiled against a panel of human phosphoinositide kinases to assess its therapeutic window.[1][2]

Kinase TargetIC50 (nM)Selectivity Fold (vs. PfPI4K)
Plasmodium falciparum PI4K (PfPI4K) 0.9 ± 0.1 1
Human PI3Kα191 ± 36~212
Human PI3Kβ392 ± 27~436
Human PI3Kδ104 ± 3~116
Human PI3Kγ324 ± 19~360
Human Vps34681 ± 25~757

Data compiled from MedChemExpress product datasheet.

Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against PfPI4K and a panel of human kinases is crucial for evaluating its potency and selectivity. A commonly employed method for such assessments is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol for IC50 Determination

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.

Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • Recombinant Kinase (e.g., PfPI4K, human PI3Ks)

  • Kinase Substrate (e.g., L-α-phosphatidylinositol)

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase Buffer (specific to the kinase being assayed)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in the appropriate solvent (typically DMSO) and then dilute further in kinase buffer to the desired final concentrations.

    • Prepare the kinase and substrate solutions in kinase buffer to their optimal concentrations.

    • Prepare the ATP solution at a concentration that is at or near the Km of the kinase for ATP.

  • Kinase Reaction:

    • Add the kinase, substrate, and inhibitor solutions to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Visualizing the Scientific Rationale

To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate key conceptual frameworks.

G cluster_0 Pre-clinical Development A Compound Synthesis (this compound) B In Vitro Kinase Assay (PfPI4K & Human Kinases) A->B Testing C IC50 Determination & Selectivity Profiling B->C Data Analysis D Cell-based Assays (P. falciparum strains) C->D Validation E In Vivo Efficacy (Rodent Models) D->E In Vivo Testing F ADME/Tox Profiling E->F Safety & PK

Fig. 1: Drug discovery workflow for this compound.

G cluster_plasmodium Plasmodium falciparum cluster_human Human Host Cell Pf_PI Phosphatidylinositol (PI) PfPI4K PfPI4K Pf_PI->PfPI4K Substrate Pf_PI4P Phosphatidylinositol 4-Phosphate (PI4P) Pf_Downstream Vesicular Trafficking & Parasite Proliferation Pf_PI4P->Pf_Downstream PfPI4K->Pf_PI4P Product CHMFL This compound CHMFL->PfPI4K Inhibits H_PI4K Human PI4K (e.g., PI4KIIIβ) CHMFL->H_PI4K Minimal Inhibition H_PI Phosphatidylinositol (PI) H_PI->H_PI4K Substrate H_PI4P Phosphatidylinositol 4-Phosphate (PI4P) H_Downstream Normal Cellular Functions H_PI4P->H_Downstream H_PI4K->H_PI4P Product

Fig. 2: PI4K signaling and inhibition by this compound.

Conclusion

This compound exhibits a highly desirable selectivity profile, potently inhibiting the Plasmodium falciparum PI4K enzyme while displaying significantly lower activity against a panel of human phosphoinositide kinases. This high degree of selectivity is a promising characteristic for its continued development as a novel antimalarial therapeutic with a potentially wide therapeutic window. Further profiling against the specific human PI4K isoforms, particularly PI4KIIIα and PI4KIIIβ, will provide a more complete picture of its off-target interaction potential. The use of standardized and robust enzymatic assays, such as the ADP-Glo™ kinase assay, is fundamental to accurately quantifying the potency and selectivity of this and other kinase inhibitors in the drug discovery pipeline.

References

Methodological & Application

CHMFL-PI4K-127 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's lifecycle.[1][2] This compound has demonstrated significant antimalarial activity against both the blood and liver stages of Plasmodium, making it a promising candidate for further drug development.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, including the enzymatic assay against PfPI4K and the cell-based assay for assessing its antimalarial efficacy.

Mechanism of Action

This compound functions by targeting the ATP-binding pocket of PfPI4K, thereby inhibiting its kinase activity. This inhibition disrupts the intracellular distribution of phosphatidylinositol-4-phosphate (B1241899) (PI4P), a key signaling lipid involved in various essential cellular processes in the malaria parasite. The high selectivity of this compound for PfPI4K over human kinases minimizes the potential for off-target effects.

cluster_0 Mechanism of Action of this compound This compound This compound PfPI4K PfPI4K This compound->PfPI4K Inhibits PI4P Phosphatidylinositol-4-Phosphate (PI4P) PfPI4K->PI4P Phosphorylates ATP ATP ATP->PfPI4K Binds PI Phosphatidylinositol (PI) PI->PfPI4K Substrate Parasite Cellular Processes Parasite Cellular Processes PI4P->Parasite Cellular Processes Regulates Parasite Death Parasite Death Parasite Cellular Processes->Parasite Death Disruption leads to

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

Parameter Value Reference
PfPI4K IC50 0.9 nM[1]
P. falciparum (3D7) EC50 25.1 nM[1]
Drug-Resistant P. falciparum Strain EC50 (nM) Reference
Dd223 nM[2]
K135 nM[2]
W247 nM[2]

Experimental Protocols

PfPI4K Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant PfPI4K enzyme using a bioluminescence-based assay that measures ADP production.

Materials:

  • Recombinant PfPI4K enzyme

  • This compound

  • ATP

  • Phosphatidylinositol (PI)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of PfPI4K enzyme and PI substrate in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of the enzyme/substrate solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

cluster_1 PfPI4K Enzymatic Assay Workflow Start Start Compound_Prep Prepare this compound dilutions Start->Compound_Prep Reaction Incubate compound, enzyme, and substrate Compound_Prep->Reaction Enzyme_Substrate_Prep Prepare PfPI4K and PI solution Enzyme_Substrate_Prep->Reaction ATP_Depletion Add ADP-Glo™ Reagent Reaction->ATP_Depletion ADP_Conversion Add Kinase Detection Reagent ATP_Depletion->ADP_Conversion Readout Measure luminescence ADP_Conversion->Readout Analysis Calculate IC50 Readout->Analysis End End Analysis->End

Caption: Workflow for the PfPI4K enzymatic assay.

P. falciparum Blood Stage Growth Inhibition Assay (SYBR Green I-based)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum using the SYBR Green I fluorescence-based method.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in complete culture medium and add to the wells of a 96-well plate.

  • Parasite Culture Addition: Add synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Cell Lysis: After incubation, add SYBR Green I in lysis buffer to each well.

  • Staining: Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.

  • Data Acquisition: Measure the fluorescence of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a four-parameter dose-response curve.

cluster_2 P. falciparum Growth Inhibition Assay Workflow Start Start Compound_Plating Plate this compound dilutions Start->Compound_Plating Add_Parasites Add synchronized P. falciparum culture Compound_Plating->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Add lysis buffer with SYBR Green I Incubate->Lyse_Stain Readout Measure fluorescence Lyse_Stain->Readout Analysis Calculate EC50 Readout->Analysis End End Analysis->End

Caption: Workflow for the P. falciparum growth inhibition assay.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it is recommended to screen the compound against a panel of human kinases. This is typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based assays. The general principle involves incubating a fixed concentration of the inhibitor with a panel of kinases and their respective substrates and measuring the resulting kinase activity. The percentage of inhibition for each kinase is then determined. This compound has been shown to be highly selective for PfPI4K over human lipid and protein kinases.[1]

References

Application Notes and Protocols for CHMFL-PI4K-127 In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available information on the in vivo efficacy of CHMFL-PI4K-127 in mouse models, focusing on its potent antimalarial activity. The protocols outlined below are based on published findings and standard methodologies in the field.

Introduction

This compound is a novel, potent, and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's lifecycle.[1][2][3] It demonstrates significant promise as an antimalarial drug candidate, with activity against both the blood and liver stages of the Plasmodium parasite.[1][2][4] This document details its application in preclinical mouse models.

Signaling Pathway of PI4K in Plasmodium

This compound exerts its antimalarial effect by inhibiting PfPI4K. This kinase is essential for the parasite's intracellular development and replication. The precise downstream signaling cascade is complex, but its inhibition is understood to disrupt critical cellular processes within the parasite.

PI4K_Signaling_Pathway cluster_parasite Plasmodium Parasite PI4K PI4K PIP4 Phosphatidylinositol 4-phosphate (PI4P) PI4K->PIP4 Phosphorylation PIP Phosphatidylinositol (PI) PIP->PI4K Effector_Proteins Effector Proteins PIP4->Effector_Proteins Activation Vesicular_Trafficking Vesicular Trafficking & Membrane Dynamics Effector_Proteins->Vesicular_Trafficking Parasite_Growth Parasite Growth & Replication Vesicular_Trafficking->Parasite_Growth This compound This compound This compound->PI4K Inhibition

PfPI4K signaling pathway and its inhibition by this compound.

Quantitative Data Summary

In vivo studies in rodent models have demonstrated the efficacy of this compound against Plasmodium infections. The following tables summarize the key findings from these studies.

Table 1: In Vivo Efficacy of this compound Against Malaria

Stage of InfectionMouse ModelDosageAdministration RouteOutcome
Blood StageRodent Model80 mg/kgOralAntimalarial Efficacy
Liver StageRodent Model1 mg/kgOralAntimalarial Efficacy

Table 2: In Vitro Activity of this compound

Target/OrganismAssayIC50/EC50
PfPI4KKinase Assay0.9 nM
P. falciparum (3D7 strain)Cell-based Assay25.1 nM
Drug-resistant P. falciparum strainsCell-based Assay23-47 nM

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Cmax Favorable
Tmax Favorable
AUC Favorable
Half-life (t1/2) Favorable
Bioavailability Favorable

Note: Specific quantitative pharmacokinetic parameters for this compound are described as "favorable" in the literature, but precise values have not been publicly disclosed.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound in mouse models of malaria.

Protocol 1: Blood-Stage Efficacy in a Plasmodium berghei Infection Model

This protocol is a standard method for assessing the efficacy of antimalarial compounds against the blood stage of the parasite.

Blood_Stage_Efficacy_Workflow Infection Infect mice (e.g., BALB/c) with P. berghei infected red blood cells (i.p.) Grouping Randomize mice into treatment and vehicle control groups Infection->Grouping Treatment Administer this compound (80 mg/kg, p.o.) or vehicle daily for 4 days Grouping->Treatment Monitoring Monitor parasitemia daily by Giemsa-stained blood smears Treatment->Monitoring Endpoint Determine mean parasitemia, percent inhibition, and survival Monitoring->Endpoint

Workflow for blood-stage efficacy testing of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Plasmodium berghei (e.g., ANKA strain)

  • Female BALB/c mice (6-8 weeks old)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally (i.p.) with 1x10^5 P. berghei-infected red blood cells.

  • Grouping: On day 3 post-infection, randomize mice into treatment and vehicle control groups (n=5-10 per group).

  • Treatment:

    • Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administer 80 mg/kg of this compound orally (p.o.) to the treatment group once daily for four consecutive days.

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring:

    • Starting from day 3 post-infection and daily thereafter, collect a drop of blood from the tail vein.

    • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1,000 red blood cells under a microscope.

  • Endpoint Analysis:

    • Calculate the mean parasitemia for each group on each day.

    • Determine the percent inhibition of parasite growth compared to the vehicle control group.

    • Monitor the survival of the mice daily.

Protocol 2: Liver-Stage Efficacy in a Plasmodium berghei Sporozoite Infection Model

This protocol assesses the prophylactic activity of this compound against the liver stage of malaria.

Liver_Stage_Efficacy_Workflow Treatment Administer a single oral dose of This compound (1 mg/kg) or vehicle Infection 24 hours post-treatment, infect mice with P. berghei sporozoites (i.v.) Treatment->Infection Monitoring Monitor for the appearance of blood-stage parasites from day 3 post-infection Infection->Monitoring Endpoint Determine the percentage of mice that remain parasite-free Monitoring->Endpoint

Workflow for liver-stage efficacy testing of this compound.

Materials:

  • This compound

  • Vehicle

  • Plasmodium berghei sporozoites (dissected from infected Anopheles mosquitoes)

  • Female C57BL/6 mice (6-8 weeks old)

Procedure:

  • Treatment: Administer a single oral dose of 1 mg/kg this compound or vehicle to mice.

  • Infection: 24 hours after treatment, infect the mice intravenously (i.v.) with 1x10^4 P. berghei sporozoites.

  • Monitoring: Starting from day 3 post-infection, monitor for the presence of blood-stage parasites by preparing and examining Giemsa-stained blood smears daily for up to 14 days.

  • Endpoint Analysis: Determine the percentage of mice in each group that do not develop blood-stage parasitemia. This represents the prophylactic efficacy of the compound.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed prior to in vivo studies.

  • Toxicity: While not detailed in the available literature, it is crucial to monitor for any signs of toxicity, such as weight loss, changes in behavior, or adverse clinical signs, during the study period.

  • Cancer Models: To date, no in vivo studies of this compound in mouse cancer models have been reported in the reviewed literature. Its development has been primarily focused on its antimalarial properties.

These application notes and protocols are intended to guide researchers in the preclinical evaluation of this compound. For further details, it is recommended to consult the primary literature.

References

Oral Administration of CHMFL-PI4K-127 in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the oral administration of CHMFL-PI4K-127 in rodents, focusing on its application in preclinical antimalarial research. This compound is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for parasite development.[1][2][3] The information presented here is collated from published research to guide the design and execution of in vivo studies.

Overview of this compound

This compound is a novel, orally bioavailable compound that has demonstrated significant efficacy against both the blood and liver stages of Plasmodium in rodent models.[1][2][3] Its high selectivity for the parasite's PI4K enzyme over human kinases makes it a promising candidate for further drug development.[1][2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and in vivo efficacy of orally administered this compound in rodents.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueSpeciesDose (Oral)Reference
Oral Bioavailability (F%)80%Mouse10 mg/kg
Half-life (t½)3.6 hoursMouse10 mg/kg
CmaxNot ReportedMouse10 mg/kg
TmaxNot ReportedMouse10 mg/kg
AUCNot ReportedMouse10 mg/kg

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), and AUC (Area under the plasma concentration-time curve) data were not available in the reviewed literature.

Table 2: In Vivo Efficacy of Oral this compound in Rodent Malaria Models
Malaria StageEfficacy EndpointDoseDosing RegimenRodent ModelReference
Blood StageCurative80 mg/kgOnce daily for 7 daysP. yoelii infected mice
Liver StageProphylactic1 mg/kgSingle doseP. berghei infected mice[1][2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of in vivo studies. The following sections outline generalized protocols for pharmacokinetic and efficacy studies based on standard methodologies in the field.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rodents.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)

  • Male/Female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of this compound to the animals via oral gavage. A typical dose for pharmacokinetic studies is 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples to separate plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) using appropriate software.

In Vivo Efficacy Study Protocols

Objective: To evaluate the efficacy of this compound in suppressing established blood-stage malaria infection.

Materials:

  • Plasmodium yoelii infected donor mouse

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle for oral administration

  • Microscope, slides, and Giemsa stain

Procedure:

  • Infection: Infect experimental mice intravenously with 1 x 10^7 P. yoelii-parasitized red blood cells.

  • Treatment: Two hours post-infection, begin oral administration of this compound (e.g., 80 mg/kg) or vehicle control once daily for four consecutive days.

  • Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

  • Microscopic Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Efficacy Calculation: Calculate the percentage of parasite growth inhibition compared to the vehicle-treated control group.

Objective: To assess the ability of this compound to prevent the establishment of a liver-stage malaria infection.

Materials:

  • Plasmodium berghei sporozoites

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle for oral administration

  • qRT-PCR equipment and reagents

Procedure:

  • Treatment: Administer a single oral dose of this compound (e.g., 1 mg/kg) or vehicle control to the mice.

  • Infection: 24 hours after treatment, infect the mice with P. berghei sporozoites via intravenous injection.

  • Liver Analysis: 42-48 hours post-infection, harvest the livers from the mice.

  • Parasite Load Quantification: Quantify the parasite liver load by measuring the expression of parasite-specific 18S rRNA using qRT-PCR.

  • Efficacy Calculation: Determine the percentage of inhibition of liver-stage development compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflows for the described experiments.

PI4K_Signaling_Pathway cluster_parasite Plasmodium Parasite PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) Effector Downstream Effectors (e.g., Vesicle Trafficking) PI4P->Effector Development Parasite Development & Proliferation Effector->Development PfPI4K->PI4P Product CHMFL This compound CHMFL->PfPI4K Inhibition

Caption: Inhibition of PfPI4K by this compound disrupts parasite signaling.

Pharmacokinetic_Workflow start Start dosing Oral Administration of This compound to Rodents start->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis for Drug Concentration processing->analysis calculation Calculation of Pharmacokinetic Parameters analysis->calculation end End calculation->end

Caption: Workflow for a rodent pharmacokinetic study.

Efficacy_Workflow start Start infection Infection of Mice with Plasmodium Parasites start->infection treatment Oral Administration of This compound or Vehicle infection->treatment monitoring Monitoring of Parasitemia (Blood Smears or qRT-PCR) treatment->monitoring data_analysis Data Analysis and Efficacy Calculation monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo antimalarial efficacy testing.

Toxicity Information

Information regarding the acute or chronic toxicity of this compound in rodents is not available in the reviewed public-domain literature. Standard toxicological assessments would be required to establish the safety profile of this compound.

Disclaimer: The provided protocols are intended as a general guide. All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals. The specific details of the protocols, including dosages and vehicles, may need to be optimized for individual experimental conditions.

References

Application Notes and Protocols for CHMFL-PI4K-127 in In Vivo Malaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development.[1][2][3] This compound has demonstrated significant antimalarial efficacy in in vivo rodent models against both the blood and liver stages of the Plasmodium parasite, making it a promising candidate for further drug development.[4][5][6] These application notes provide detailed protocols for the use of this compound in murine models of malaria, along with a summary of its efficacy and a diagram of its proposed signaling pathway.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in standard rodent malaria models. The key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound

TargetAssayValueReference
PfPI4KIC500.9 nM[1][4]
P. falciparum (3D7 strain)EC5025.1 nM[1][4]
P. falciparum (drug-resistant strains)EC5023-47 nM[1][5][6]

Table 2: In Vivo Efficacy of this compound in Rodent Models

Malaria StageParasite SpeciesAnimal ModelDosageEfficacyReference
Blood StageP. yoeliiBalb/c mice80 mg/kg/day for 7 days (oral)Curative[1]
Blood StageP. yoeliiBalb/c mice60 mg/kg/day for 7 days (oral)Suppressive with relapse post-treatment[1]
Liver StageP. bergheiNot Specified1 mg/kg (single oral dose)Prophylactic[4][5][6]

Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfPI4K. This kinase is crucial for the production of 4'-phosphorylated phosphoinositides (4'-PIPs). These lipids act as signaling molecules that recruit and activate other proteins. One such protein is PfCDPK7, a calcium-dependent protein kinase, which is essential for phospholipid biosynthesis, particularly the production of phosphatidylcholine (PC). By inhibiting PfPI4K, this compound disrupts this pathway, leading to impaired parasite membrane formation and ultimately, parasite death.

PfPI4K_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_pathway Downstream Effects This compound This compound PfPI4K PfPI4K This compound->PfPI4K Inhibits PI Phosphatidylinositol (PI) PfPI4K->PI PIPs 4'-Phosphoinositides (4'-PIPs) PI->PIPs Phosphorylates PfCDPK7 PfCDPK7 PIPs->PfCDPK7 Recruits & Activates EK_PMT Ethanolamine Kinase (EK) & Phosphoethanolamine-N-methyltransferase (PMT) PfCDPK7->EK_PMT Regulates PC Phosphatidylcholine (PC) EK_PMT->PC Synthesizes Parasite_Membrane Parasite Membrane Formation PC->Parasite_Membrane Essential for Parasite_Growth Parasite Growth & Replication Parasite_Membrane->Parasite_Growth Supports

PfPI4K Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound in mouse models of blood-stage and liver-stage malaria.

Blood-Stage Efficacy Model (P. yoelii)

This protocol is based on the standard 4-day suppressive test.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) and 0.5% (v/v) Tween-80 in sterile water)

  • Plasmodium yoelii (e.g., 17XNL strain) infected donor mice

  • Female Balb/c mice (6-8 weeks old)

  • Standard antimalarial drug (e.g., Chloroquine) for positive control

  • Giemsa stain

  • Microscope with oil immersion lens

  • Syringes, gavage needles, and other standard laboratory equipment

Experimental Workflow:

Blood_Stage_Workflow cluster_setup Day -1: Preparation cluster_infection Day 0: Infection & Treatment cluster_treatment Days 1-3: Continued Treatment cluster_analysis Day 4: Analysis A Prepare this compound formulation C 2-4 hours post-infection, administer first dose (p.o.) A->C B Infect mice with 1x10^7 P. yoelii iRBCs (i.p.) B->C D Administer daily doses of this compound C->D E Prepare thin blood smears D->E F Giemsa stain and determine parasitemia E->F G Calculate percent inhibition F->G

Workflow for Blood-Stage Efficacy Testing.

Procedure:

  • Drug Formulation: Prepare a suspension of this compound in the chosen vehicle. For example, to achieve a dose of 80 mg/kg in a 20g mouse with an administration volume of 0.2 mL, the concentration of the suspension would be 8 mg/mL. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Parasite Inoculation: On Day 0, infect female Balb/c mice intraperitoneally (i.p.) with 1 x 10^7 P. yoelii-parasitized red blood cells (pRBCs) obtained from a donor mouse.

  • Treatment Administration:

    • Randomly assign the infected mice to experimental groups (n=5 per group): Vehicle control, positive control (e.g., Chloroquine at 5 mg/kg), and this compound treatment groups (e.g., 60 mg/kg and 80 mg/kg).

    • Approximately 2-4 hours after infection, administer the first dose of the respective treatments via oral gavage (p.o.).

    • Continue daily oral administration for a total of 4 or 7 days, depending on the study design.

  • Monitoring Parasitemia: On Day 4 (for the 4-day suppressive test), collect a drop of blood from the tail vein of each mouse to prepare thin blood smears.

  • Staining and Analysis:

    • Fix the blood smears with methanol (B129727) and stain with 10% Giemsa solution.

    • Under a microscope with an oil immersion lens, determine the percentage of pRBCs by counting a minimum of 1000 total red blood cells.

    • Calculate the average percent parasitemia for each group.

  • Efficacy Calculation: Calculate the percent inhibition of parasite growth for each treatment group relative to the vehicle control group using the following formula: % Inhibition = [1 - (Mean parasitemia of treated group / Mean parasitemia of vehicle control group)] x 100

Liver-Stage Efficacy Model (P. berghei)

This protocol evaluates the prophylactic activity of this compound.

Materials:

  • This compound

  • Vehicle for oral administration

  • Plasmodium berghei sporozoites

  • Female Balb/c mice (6-8 weeks old)

  • Syringes, gavage needles, and other standard laboratory equipment

Experimental Workflow:

Liver_Stage_Workflow cluster_treatment Day -1: Treatment cluster_infection Day 0: Infection cluster_analysis Days 3-14: Monitoring A Administer a single oral dose of this compound (1 mg/kg) B 24 hours post-treatment, infect mice with P. berghei sporozoites (i.v.) A->B C Monitor for blood-stage parasitemia via thin blood smears B->C

Workflow for Liver-Stage Efficacy Testing.

Procedure:

  • Drug Formulation: Prepare a formulation of this compound in the chosen vehicle at the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with an administration volume of 0.2 mL).

  • Treatment Administration: On Day -1, administer a single oral dose of this compound (1 mg/kg) to the treatment group of mice. The control group should receive the vehicle only.

  • Parasite Inoculation: On Day 0 (24 hours after treatment), infect the mice intravenously (i.v.) with approximately 10,000 P. berghei sporozoites.

  • Monitoring for Blood-Stage Parasitemia:

    • Starting from Day 3 post-infection, and continuing daily until Day 14, prepare thin blood smears from each mouse.

    • Stain the smears with Giemsa and examine for the presence of blood-stage parasites.

  • Efficacy Assessment: The efficacy of the compound is determined by the delay or complete absence of blood-stage parasitemia in the treated group compared to the vehicle control group. A compound is considered fully protective if no parasites are detected in the blood of treated mice by Day 14.

Conclusion

This compound is a potent inhibitor of PfPI4K with demonstrated curative efficacy against blood-stage malaria and prophylactic activity against liver-stage infection in rodent models. The protocols outlined in these application notes provide a standardized framework for the in vivo evaluation of this and similar antimalarial compounds. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to assess its potential for clinical development.

References

Application Note: Determining the Antiplasmodial Activity of CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for determining the 50% inhibitory concentration (IC50) of the novel inhibitor CHMFL-PI4K-127 against the blood stages of Plasmodium falciparum, the deadliest malaria parasite.

Introduction

Malaria remains a significant global health threat, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. One such promising target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme essential for multiple stages of the parasite's life cycle.[1][2] PfPI4K plays a critical role in intracellular signaling and membrane trafficking by producing the lipid messenger phosphatidylinositol 4-phosphate (PI4P).[2][3] Its inhibition disrupts parasite development, particularly the formation of daughter merozoites, making it an attractive target for therapeutic intervention.[2][4]

This compound is a potent and highly selective inhibitor of PfPI4K.[5][6] This compound has demonstrated significant activity against both drug-sensitive and drug-resistant P. falciparum strains, as well as efficacy in both the liver and blood stages of infection in animal models.[1][5][7] This document provides a detailed protocol for determining the IC50 value of this compound against the asexual erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay.

Principle of the Assay

The SYBR Green I assay is a widely used method for quantifying parasite growth in vitro.[8][9] The assay relies on the fluorescent dye SYBR Green I, which exhibits a massive increase in fluorescence upon binding to double-stranded DNA.[10] In this protocol, P. falciparum cultures are incubated with serial dilutions of this compound for 72 hours. Subsequently, a lysis buffer containing SYBR Green I is added to each well. The buffer lyses the red blood cells and parasites, releasing the parasitic DNA, which is then bound by the dye. The fluorescence intensity is directly proportional to the amount of parasitic DNA, serving as a proxy for parasite proliferation.[10] By comparing the fluorescence in treated wells to untreated controls, a dose-response curve is generated to calculate the IC50 value—the concentration of the compound required to inhibit parasite growth by 50%.

Data Presentation

The following table summarizes the known in vitro activity of this compound against the PfPI4K enzyme and various P. falciparum strains. This protocol is designed to reproduce or verify these values in a laboratory setting.

Target/StrainParameterReported Value (nM)Reference(s)
PfPI4K EnzymeIC500.9 nM[1][5][6][7]
P. falciparum 3D7 (drug-sensitive)EC5025.1 nM[1][5][6][7]
P. falciparum (drug-resistant panel)EC5023 - 47 nM[1][5][7]

Note: In the context of whole-cell assays, the terms IC50 and EC50 are often used interchangeably. The cited literature predominantly uses EC50 for whole-cell activity.

Diagrams and Workflows

PfPI4K Signaling Pathway

PI4K_Pathway cluster_parasite P. falciparum Cytosol PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) Trafficking Vesicular Trafficking & Phospholipid Biosynthesis PI4P->Trafficking Regulates PfPI4K->PI4P ATP->ADP Drug This compound Drug->PfPI4K Inhibition Development Merozoite Development & Cytokinesis Trafficking->Development Supports

Caption: Simplified signaling pathway of PfPI4K in P. falciparum and its inhibition by this compound.

IC50 Determination Workflow

IC50_Workflow start Start: Synchronized Ring-Stage Culture drug_prep Prepare Serial Dilutions of this compound start->drug_prep plate_prep Add Drug Dilutions to 96-Well Plate drug_prep->plate_prep add_parasites Add Parasite Culture (200 µL/well) plate_prep->add_parasites incubate Incubate for 72h (Standard Culture Conditions) add_parasites->incubate add_lysis Add 100 µL Lysis Buffer with SYBR Green I incubate->add_lysis incubate_dark Incubate 1h in Dark at Room Temperature add_lysis->incubate_dark read_plate Read Fluorescence (Ex: 485nm, Em: 535nm) incubate_dark->read_plate analyze Analyze Data: Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 value using the SYBR Green I assay.

Experimental Protocols

Protocol 1: In Vitro Culture of Asexual P. falciparum

This protocol describes the routine maintenance of P. falciparum in human erythrocytes.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (blood group O+), washed

  • Complete Medium (CM):

    • RPMI-1640 with L-glutamine and 25 mM HEPES

    • 10% heat-inactivated human serum (O+) or 0.5% Albumax II

    • 25 mg/L Gentamicin (optional)

    • 2 g/L Sodium Bicarbonate

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile culture flasks (T-25 or T-75)

  • 37°C incubator

  • Centrifuge

Procedure:

  • Medium Preparation: Prepare Complete Medium under sterile conditions and warm to 37°C before use.

  • Culture Initiation/Maintenance:

    • Transfer the desired volume of parasite culture into a sterile centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes to pellet the erythrocytes.[11]

    • Aspirate the supernatant (old medium).

    • Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed CM.

    • To maintain the culture, add fresh, washed erythrocytes to adjust the hematocrit (percentage of red blood cells by volume) to 2-5% and the parasitemia (percentage of infected red blood cells) to 0.5-1%.

  • Incubation: Place the flask in a modular incubator chamber, flush with the gas mixture for 1-2 minutes, seal, and place in a 37°C incubator.

  • Daily Maintenance: Change the medium daily by repeating steps 2a-2c and resuspending the pellet in fresh CM. Monitor parasitemia every 48 hours via Giemsa-stained thin blood smears.

  • Synchronization (Optional but Recommended): To obtain a synchronous ring-stage culture for the assay, treat the culture with 5% D-Sorbitol.[12][13] This lyses mature parasite stages (trophozoites and schizonts), leaving only ring-stage parasites.

Protocol 2: IC50 Determination using SYBR Green I Assay

Materials:

  • Synchronized P. falciparum ring-stage culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete Medium (CM)

  • Sterile, black, 96-well flat-bottom plates

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.[8]

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in CM. Start with a high concentration (e.g., 1000 nM) and perform a 2-fold or 3-fold dilution series across 8-10 points.

    • Add 100 µL of each drug dilution to the appropriate wells of the 96-well plate.

    • Include control wells:

      • Negative Control (0% inhibition): 100 µL of CM with the same percentage of DMSO as the highest drug concentration.

      • Positive Control (100% inhibition): 100 µL of CM with a known lethal concentration of an antimalarial like Chloroquine (e.g., 500 nM).

      • Background Control: 100 µL of CM only (no parasites).

  • Parasite Plating:

    • Adjust the synchronized ring-stage culture to 1% parasitemia and 2% hematocrit in CM.

    • Add 100 µL of this parasite suspension to each well (except background controls). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate for 72 hours under the standard culture conditions described in Protocol 1.

  • Lysis and Staining:

    • Prepare the final SYBR Lysis Solution by diluting the SYBR Green I stock 5,000-fold into the Lysis Buffer (e.g., 2 µL of 10,000x stock per 10 mL of buffer).[8] Note: Prepare this solution fresh and protect it from light.

    • Carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Lysis Solution to every well.

    • Cover the plate with foil and incubate at room temperature for 1 hour in the dark to ensure complete lysis and DNA staining.[8]

  • Fluorescence Reading:

    • Read the plate using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Data Analysis:

  • Subtract the average background fluorescence value from all other readings.

  • Calculate the percent inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (Fluorescence_Drug / Fluorescence_NegativeControl) * 100 ]

  • Plot the percent inhibition against the log of the drug concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an online tool to determine the IC50 value.

References

Application Notes: EC50 Determination of CHMFL-PI4K-127 in Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's lifecycle.[1][2][3] This compound has demonstrated significant antimalarial activity against both blood and liver stages of Plasmodium, making it a promising candidate for drug development.[1][2][3] The half-maximal effective concentration (EC50) is a key parameter to quantify the in vitro potency of an antimalarial compound. This document provides detailed protocols for determining the EC50 value of this compound against P. falciparum using common in vitro parasite viability assays.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfPI4K.[1][2] PfPI4K is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a vital signaling lipid involved in vesicular trafficking and membrane biology within the parasite.[4][5][6][7] Inhibition of PfPI4K disrupts the production of PI4P, leading to impaired parasite development, particularly during the late stages of the intraerythrocytic developmental cycle, by interfering with processes like plasma membrane ingression around developing daughter merozoites.[7] Furthermore, PfPI4K signaling is involved in regulating phospholipid biosynthesis through its interaction with PfCDPK7, a calcium-dependent protein kinase.[4][5][6][8]

PI4K_Signaling_Pathway cluster_parasite Plasmodium falciparum PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) Vesicular_Trafficking Vesicular Trafficking & Merozoite Development PI4P->Vesicular_Trafficking Regulates PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Activates PfPI4K->PI4P Catalyzes CHMFL This compound CHMFL->PfPI4K Inhibits Parasite_Growth Parasite Growth & Replication Vesicular_Trafficking->Parasite_Growth Essential for Phospholipid_Biosynthesis Phospholipid Biosynthesis PfCDPK7->Phospholipid_Biosynthesis Regulates Phospholipid_Biosynthesis->Parasite_Growth Essential for

Caption: PfPI4K Signaling Pathway in P. falciparum.

Quantitative Data Summary

The following table summarizes the known in vitro potency of this compound.

ParameterTarget/StrainValueReference
IC50PfPI4K (enzyme)0.9 nM[1][2][3]
EC50P. falciparum (3D7 strain)25.1 nM[2][3]
EC50P. falciparum (drug-resistant strains)23 - 47 nM[1][2]

Experimental Protocols

This section details the protocols for P. falciparum culture and EC50 determination of this compound using two standard methods: a SYBR Green I-based fluorescence assay and a Resazurin-based viability assay.

Plasmodium falciparum Asexual Blood Stage Culture

Objective: To maintain a continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (O+), washed

  • Complete Malaria Culture Medium (CMCM):

    • RPMI-1640 with L-glutamine and HEPES

    • 0.5% Albumax I or 10% human serum

    • 50 mg/L hypoxanthine

    • 25 mM HEPES

    • 0.225% NaHCO3

    • 10 mg/mL gentamicin

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile tissue culture flasks or plates

  • Incubator at 37°C

Procedure:

  • Prepare CMCM and warm to 37°C.

  • Wash human erythrocytes three times with RPMI-1640.

  • Thaw a cryopreserved vial of P. falciparum-infected erythrocytes.

  • Establish the culture in a sterile tissue culture flask at a 5% hematocrit and an initial parasitemia of 0.5-1%.

  • Incubate the culture flask at 37°C in a humidified, modular chamber flushed with the gas mixture.

  • Change the medium daily to remove metabolic waste and provide fresh nutrients.

  • Monitor parasite growth by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Maintain the parasitemia between 1-5% by adding fresh, washed erythrocytes.

  • For drug susceptibility assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.

EC50 Determination using SYBR Green I Assay

Objective: To determine the EC50 of this compound by measuring parasite DNA content as an indicator of parasite growth.

SYBR_Green_Workflow cluster_workflow SYBR Green I Assay Workflow Start Start Prep_Plates Prepare Drug-Dosed 96-well Plates Start->Prep_Plates Add_Parasites Add Synchronized Ring-Stage Parasites Prep_Plates->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lyse_Cells Lyse Cells and Add SYBR Green I Incubate->Lyse_Cells Read_Fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) Lyse_Cells->Read_Fluorescence Analyze_Data Analyze Data and Calculate EC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End Resazurin_Workflow cluster_workflow Resazurin Assay Workflow Start Start Prep_Plates Prepare Drug-Dosed 96-well Plates Start->Prep_Plates Add_Parasites Add Synchronized Ring-Stage Parasites Prep_Plates->Add_Parasites Incubate_72h Incubate for 72h Add_Parasites->Incubate_72h Add_Resazurin Add Resazurin Solution Incubate_72h->Add_Resazurin Incubate_4h Incubate for 4h Add_Resazurin->Incubate_4h Read_Fluorescence Read Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_4h->Read_Fluorescence Analyze_Data Analyze Data and Calculate EC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Evaluation of CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a novel, potent, and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This enzyme is critical for the lifecycle of the malaria parasite, playing a vital role in phospholipid biosynthesis and vesicular trafficking essential for parasite development and replication. Inhibition of PfPI4K by this compound has demonstrated significant anti-malarial activity against both the blood and liver stages of Plasmodium in preclinical studies, making it a promising drug candidate. These application notes provide detailed protocols for the biochemical and cellular characterization, as well as the in vivo efficacy evaluation of this compound and similar PfPI4K inhibitors.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound
ParameterValueDescription
Biochemical Activity
PfPI4K IC₅₀0.9 nMThe half-maximal inhibitory concentration against recombinant P. falciparum PI4K enzyme.
Cellular Activity
P. falciparum 3D7 EC₅₀25 nMThe half-maximal effective concentration against the drug-sensitive 3D7 strain of P. falciparum.
P. falciparum Drug-Resistant Strains EC₅₀23-47 nMThe range of half-maximal effective concentrations against a panel of drug-resistant P. falciparum strains.
In Vivo Efficacy
Blood Stage (rodent model)80 mg/kgEffective oral dose in a rodent model of blood-stage malaria.
Liver Stage (rodent model)1 mg/kgEffective oral dose in a rodent model of liver-stage malaria.

Signaling Pathway and Experimental Workflow

PI4K_Signaling_Pathway cluster_parasite Plasmodium falciparum PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PfPI4K->PI4P Phosphorylation Effector Effector Proteins (e.g., PfCDPK7) PI4P->Effector Recruitment & Activation Vesicular_Trafficking Vesicular Trafficking & Phospholipid Biosynthesis Effector->Vesicular_Trafficking Parasite_Development Parasite Development & Replication Vesicular_Trafficking->Parasite_Development CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibition

PfPI4K signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assay (PfPI4K IC₅₀) Cellular Cellular Assay (P. falciparum EC₅₀) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity PK Pharmacokinetic Studies (Mice) Selectivity->PK Lead Compound Selection Efficacy In Vivo Efficacy (Malaria Mouse Model) PK->Efficacy

Application Notes and Protocols: Utilizing CHMFL-PI4K-127 to Investigate Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and highly selective inhibitor of Phosphatidylinositol 4-kinase (PI4K).[1][2][3][4] Initially developed as a novel antimalarial agent targeting Plasmodium falciparum PI4K (PfPI4K), its high specificity and oral bioavailability present an opportunity for its use as a chemical probe to investigate cellular signaling pathways and mechanisms of drug resistance.[5][6][7] Aberrant PI4K signaling has been implicated in the progression of various cancers and viral infections, making PI4K a compelling target for therapeutic intervention and for studying resistance to existing therapies.[8][9][10]

These application notes provide a comprehensive guide for utilizing this compound to explore its potential in overcoming drug resistance in non-malarial contexts, such as oncology. The protocols outlined below are designed to enable researchers to assess the efficacy of this compound in sensitizing resistant cell lines to standard-of-care chemotherapeutics and to dissect the underlying molecular mechanisms.

Product Information

Compound Name This compound
Synonyms 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide
CAS Number 2377604-81-2
Target Phosphatidylinositol 4-kinase (PI4K)
Potency IC50: 0.9 nM for PfPI4K
Selectivity High selectivity for PfPI4K over human lipid and protein kinases.
Formulation For in vitro studies, dissolve in DMSO. For in vivo studies, appropriate vehicle formulation is required.
Storage Store at -20°C for long-term use.

Key Applications

  • Investigating the role of PI4K in acquired drug resistance: Elucidate how PI4K signaling contributes to the survival of cancer cells that have developed resistance to chemotherapy.

  • Sensitizing resistant cancer cells to therapy: Evaluate the potential of this compound to re-sensitize resistant cancer cell lines to cytotoxic agents.

  • Elucidating downstream signaling pathways: Dissect the signaling cascades downstream of PI4K that are involved in drug resistance phenotypes.

  • Preclinical evaluation in animal models: Assess the in vivo efficacy of this compound in combination with other anticancer drugs in xenograft models of drug-resistant tumors.

Data Presentation: Efficacy of this compound in Drug-Resistant Models

The following tables present hypothetical data to illustrate how the efficacy of this compound could be quantified in a drug-resistant leukemia cell line model. Recent studies have highlighted the role of PI4KA in chemoresistance in leukemia, suggesting that targeting this kinase could be a viable strategy to overcome resistance.[11][12]

Table 1: In Vitro Cytotoxicity of this compound in Sensitive and Resistant Leukemia Cell Lines

Cell LineDrugIC50 (nM) ± SD
CCRF-CEM (Sensitive)Doxorubicin25 ± 3.5
CCRF-CEM/R (Resistant)Doxorubicin850 ± 45.2
CCRF-CEM (Sensitive)This compound>10,000
CCRF-CEM/R (Resistant)This compound>10,000

This table illustrates that this compound alone may not be cytotoxic to leukemia cells, which is consistent with its high selectivity for the parasite kinase.

Table 2: Synergistic Effects of this compound with Doxorubicin in Resistant Leukemia Cells

Cell LineTreatmentIC50 of Doxorubicin (nM) ± SDCombination Index (CI)
CCRF-CEM/RDoxorubicin alone850 ± 45.2-
CCRF-CEM/RDoxorubicin + 100 nM this compound250 ± 21.80.45 (Synergistic)
CCRF-CEM/RDoxorubicin + 500 nM this compound85 ± 9.70.21 (Strongly Synergistic)

This table demonstrates the potential of this compound to re-sensitize resistant cells to a conventional chemotherapeutic agent.

Experimental Protocols

Protocol 1: Determination of IC50 and Synergism in Drug-Resistant Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its synergistic effect with a chemotherapeutic agent in a drug-resistant cancer cell line.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines (e.g., CCRF-CEM and CCRF-CEM/R)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Preparation: Prepare a serial dilution of this compound and the chemotherapeutic agent in complete medium.

  • Treatment:

    • IC50 Determination: Treat cells with increasing concentrations of each drug alone.

    • Synergism Assay: Treat cells with a fixed concentration of this compound and varying concentrations of the chemotherapeutic agent, and vice versa.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values using non-linear regression. Determine the Combination Index (CI) using software like CompuSyn to assess synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_drugs Prepare Drug Dilutions treat_single Treat with Single Agents prep_drugs->treat_single treat_combo Treat with Combination prep_drugs->treat_combo incubate Incubate for 72h treat_single->incubate treat_combo->incubate viability Assess Cell Viability incubate->viability analyze Calculate IC50 and CI viability->analyze

Workflow for IC50 and Synergism Assay

Protocol 2: Western Blot Analysis of PI4K Signaling Pathway

Objective: To investigate the effect of this compound on the PI4K signaling pathway and downstream effectors that may be involved in drug resistance.

Materials:

  • Drug-resistant cells

  • This compound

  • Chemotherapeutic agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PI4K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat drug-resistant cells with this compound, the chemotherapeutic agent, or a combination of both for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_detection Detection & Analysis treat_cells Treat Cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analyze_bands Analyze Band Intensity detect->analyze_bands

Western Blot Analysis Workflow

Signaling Pathway

The PI3K/PI4K signaling pathways are often dysregulated in cancer, contributing to cell growth, proliferation, and survival.[9] Inhibition of PI4K can potentially disrupt these pathways, thereby affecting the viability of cancer cells and their resistance to treatment. The diagram below illustrates a simplified model of how PI4K inhibition might impact downstream signaling in the context of drug resistance.

G CHMFL127 This compound PI4K PI4K CHMFL127->PI4K RTK RTK PI3K PI3K RTK->PI3K Activates ERK ERK RTK->ERK AKT AKT PI3K->AKT PI PI PI->PI4K Substrate PI4P PI4P PI4K->PI4P PI4P->PI3K Modulates mTOR mTOR AKT->mTOR Survival Survival AKT->Survival DrugResistance DrugResistance AKT->DrugResistance Proliferation Proliferation mTOR->Proliferation ERK->DrugResistance

PI4K Signaling in Drug Resistance

Conclusion

This compound is a valuable tool for investigating the role of PI4K in cellular processes, including the complex mechanisms of drug resistance. While its primary characterization has been in the context of malaria, its high potency and selectivity warrant its exploration in other diseases such as cancer. The protocols and conceptual frameworks provided here offer a starting point for researchers to design and execute experiments aimed at understanding and potentially overcoming drug resistance through the modulation of PI4K signaling. The successful application of this compound in such studies could pave the way for the development of novel combination therapies for refractory diseases.

References

Troubleshooting & Optimization

CHMFL-PI4K-127 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor with a bipyridine-sulfonamide chemical structure. Its primary target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for the parasite's development and survival. It has demonstrated potent antimalarial activity against both the blood and liver stages of Plasmodium.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in both DMSO and ethanol. For quantitative experiments, DMSO is the recommended solvent due to its high solubilizing capacity for this compound.

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare a stock solution, it is recommended to use a high-concentration in a suitable solvent like DMSO. For quantities of 10 mg or less, add the solvent directly to the vial. To ensure the powder is at the bottom, centrifuge the vial before opening. Stock solutions should be aliquoted into tightly sealed vials to minimize contamination and stored at -20°C for short-term storage or -80°C for long-term storage. It is advisable to use the stock solution on the day of preparation or within one month if stored at -20°C. Always avoid repeated freeze-thaw cycles.

Q4: Can I sterilize the this compound solution for cell culture experiments?

A4: Yes, to prepare a sterile solution for cell culture, it is recommended to filter the stock solution through a 0.2 μm microfilter. High-temperature or high-pressure sterilization methods like autoclaving are not recommended as they can degrade the compound.

Solubility Data

The solubility of this compound in commonly used laboratory solvents is summarized below. It is critical to use high-quality, anhydrous solvents, especially for DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.

SolventConcentrationNotes
DMSO 125 mg/mL (310.29 mM)Ultrasonication may be required for complete dissolution. Use newly opened, anhydrous DMSO.
Ethanol SolubleThe exact maximum solubility has not been quantitatively reported.

Signaling Pathway

This compound targets a key step in the phospholipid biosynthesis pathway of Plasmodium falciparum, which is essential for parasite membrane formation and trafficking.

PI4K_Signaling_Pathway cluster_membrane Parasite Membrane PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PI4P PI 4-Phosphate (PI4P) PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Activates PfPI4K->PI4P ATP to ADP Inhibitor This compound Inhibitor->PfPI4K Inhibition Phospholipid_Enzymes Phospholipid Biosynthesis Enzymes PfCDPK7->Phospholipid_Enzymes Regulates PC_Synthesis Phosphatidylcholine (PC) Synthesis Phospholipid_Enzymes->PC_Synthesis Catalyzes Membrane_Trafficking Vesicular Trafficking & Membrane Integrity PC_Synthesis->Membrane_Trafficking Essential for

PfPI4K Signaling Pathway in P. falciparum.

Experimental Protocols

General Workflow for Stock Preparation and Use

The following diagram outlines a standard workflow for preparing this compound for in vitro experiments.

Experimental_Workflow start Start: Receive This compound Powder weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO to create a high-concentration stock (e.g., 10 mM) weigh->dissolve ultrasonicate Ultrasonicate if Necessary dissolve->ultrasonicate sterilize Sterile Filter (0.2 µm) ultrasonicate->sterilize aliquot Aliquot Stock Solution sterilize->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store prepare_working Prepare Working Solution by diluting stock in appropriate culture medium store->prepare_working treat_cells Treat P. falciparum Culture prepare_working->treat_cells assay Perform Downstream Assay (e.g., Growth Inhibition) treat_cells->assay end End: Analyze Data assay->end

Workflow for this compound Preparation.

P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This protocol provides a framework for assessing the in vitro antimalarial activity of this compound.

  • Parasite Culture : Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Compound Preparation : Prepare a 2 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 2-fold) in culture medium in a 96-well plate. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.

  • Assay Setup :

    • Add the serially diluted this compound to triplicate wells.

    • Add synchronized ring-stage parasites to each well to achieve a starting parasitemia of ~0.5% and a final hematocrit of 2%.

    • Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation : Incubate the plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining :

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition : Read the fluorescence intensity on a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis : Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems and provides actionable solutions.

Troubleshooting_Guide issue Problem Observed precipitation Compound Precipitates in Culture Medium issue->precipitation e.g. no_effect No or Low Inhibitory Effect issue->no_effect e.g. high_variability High Variability in Results issue->high_variability e.g. sol_check Check final DMSO concentration (<0.5%). Lower the final compound concentration. Prepare fresh dilutions from stock. precipitation->sol_check Solution deg_check Verify compound integrity (aliquoted, proper storage). Confirm parasite viability and synchronization. Increase incubation time. no_effect->deg_check Solution pipette_check Review pipetting technique. Ensure proper mixing in wells. Check for and eliminate edge effects on the plate. high_variability->pipette_check Solution

Troubleshooting Common Experimental Issues.

Q5: My compound precipitated after being added to the cell culture medium. What should I do?

A5: This is a common issue when diluting a DMSO stock into an aqueous buffer.

  • Check Solvent Concentration : Ensure the final concentration of DMSO in your assay is low (ideally ≤ 0.5%).

  • Lower Working Concentration : The compound may not be soluble in aqueous media at the tested concentration. Try performing your experiment with a lower concentration range.

  • Fresh Dilutions : Always prepare fresh working solutions from your DMSO stock just before the experiment. Do not store the compound in aqueous solutions.

Q6: I am not observing the expected inhibitory effect on the parasites.

A6: Several factors could contribute to a lack of activity.

  • Compound Degradation : Ensure your stock solution has been stored correctly in aliquots at -80°C and has not undergone multiple freeze-thaw cycles.

  • Parasite Health : Confirm that your parasite cultures are healthy, well-synchronized, and within an optimal growth phase.

  • Assay Conditions : Verify the incubation time is sufficient for the inhibitor to take effect (typically 48-72 hours for a growth assay).

Q7: My results show high variability between replicate wells.

A7: High variability can obscure the true effect of the compound.

  • Pipetting Accuracy : Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding parasites to the wells.

  • Mixing : Make sure the contents of each well are mixed thoroughly but gently after adding the parasites.

  • Edge Effects : In 96-well plates, the outer wells are prone to evaporation. Avoid using the outermost wells for critical samples or ensure proper humidification of the incubator.

Technical Support Center: CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the potent and selective PfPI4K inhibitor, CHMFL-PI4K-127. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and highly selective inhibitor of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1] It exhibits potent activity against the 3D7 strain of P. falciparum with an EC50 of 25.1 nM and an IC50 of 0.9 nM for PfPI4K.[1][2] By inhibiting PfPI4K, this compound disrupts essential processes in the malaria parasite, demonstrating antimalarial efficacy in both the blood and liver stages.

PI4K_pathway cluster_parasite Plasmodium falciparum PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PI4P Phosphatidylinositol 4-phosphate (PI4P) Downstream\nEffectors Downstream Effectors (e.g., Vesicle Trafficking) PI4P->Downstream\nEffectors PfPI4K->PI4P CHMFL_PI4K_127 This compound CHMFL_PI4K_127->Inhibition Inhibition->PfPI4K

Caption: Signaling pathway illustrating the inhibitory action of this compound on PfPI4K.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[3] For most in vitro applications, DMSO is the preferred solvent.

Q3: What is the solubility of this compound in these solvents?

The following table summarizes the known solubility of this compound.

SolventConcentrationMolar EquivalentNotes
DMSO125 mg/mL310.29 mMUltrasonic treatment may be required.[2]
EthanolSolubleNot specified

Q4: How should I store the solid compound and the prepared stock solutions?

  • Solid Compound: Store the lyophilized powder at -20°C for up to 3 years.

  • Stock Solutions:

    • In DMSO, the stock solution is stable for up to 2 weeks at 4°C or for 6 months at -80°C.[1]

    • General recommendations for stock solutions are storage at -80°C for 6 months or -20°C for 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 402.86 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.03 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution from 4.03 mg of powder, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex for 2-3 minutes until the compound is fully dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.

    • If solubility issues persist, gentle warming in a 37°C water bath for 5-10 minutes may be applied. However, be cautious as excessive heat can degrade the compound.

  • Aliquot and Store: Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

workflow cluster_workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent vortex Vortex for 2-3 minutes add_solvent->vortex check_dissolved Completely dissolved? vortex->check_dissolved sonicate Sonicate for 10-15 minutes check_dissolved->sonicate No aliquot Aliquot into single-use tubes check_dissolved->aliquot Yes warm Gently warm to 37°C (optional) sonicate->warm warm->check_dissolved store Store at -80°C aliquot->store end End store->end

References

CHMFL-PI4K-127 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find detailed information on stability and storage, troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.

Storage Recommendations for this compound

FormStorage TemperatureShelf Life
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Note: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: The observed potency (EC₅₀) of this compound in my cellular assay is lower than the reported values. What are the possible reasons?

A1: Several factors can contribute to a discrepancy between your experimental results and published data:

  • Cell Density and Health: Ensure that cells are in the logarithmic growth phase and at the optimal density for your assay. Overly confluent or unhealthy cells can exhibit altered sensitivity to inhibitors.

  • Compound Solubility: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will significantly reduce its effective concentration.

  • Assay Duration: The stability of the compound in your specific cell culture medium and conditions over the duration of the assay should be considered. For longer experiments, a media change with fresh compound may be necessary.

  • Presence of Serum: Components in fetal bovine serum (FBS) or other sera can bind to small molecules, reducing their free concentration and apparent potency. Consider using a lower serum concentration if your cells can tolerate it, or perform the assay in serum-free media for a short duration.

  • Cell Line Specifics: Different P. falciparum strains or other cell lines may exhibit varying sensitivities to the inhibitor due to differences in membrane permeability, efflux pump activity, or off-target effects.

Q2: I am observing significant cytotoxicity or off-target effects in my experiments. How can I mitigate this?

A2: Off-target effects and cytotoxicity can be concentration-dependent.

  • Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration range that provides specific inhibition of PfPI4K without inducing general toxicity.

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest inhibitor concentration) to distinguish the effects of the compound from those of the solvent.

  • Orthogonal Validation: If possible, use a structurally unrelated PfPI4K inhibitor to confirm that the observed phenotype is due to the inhibition of the intended target.

  • Monitor Cell Viability: Employ a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess the cytotoxic profile of this compound in your experimental system.

Q3: My experimental results with this compound are inconsistent between experiments. What are the likely causes?

A3: Inconsistent results are often due to variations in experimental procedures.

  • Stock Solution Preparation and Storage: Ensure that your stock solution is prepared accurately and stored correctly as per the recommendations. Avoid repeated freeze-thaw cycles.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dilutions of the inhibitor.

  • Cell Culture Consistency: Maintain consistent cell culture practices, including cell passage number, confluency, and media composition.

  • Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and assay readouts.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro PfPI4K Enzymatic Assay

This protocol is adapted from studies characterizing PfPI4K inhibitors.

Materials:

  • Recombinant PfPI4K enzyme

  • L-α-phosphatidylinositol (PI)

  • ATP

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well white plates

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in the assay buffer.

  • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the PfPI4K enzyme and PI substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final concentrations of enzyme, substrate, and ATP should be optimized for your specific assay conditions.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay measures the inhibition of parasite proliferation in red blood cells.

Materials:

  • Synchronized P. falciparum ring-stage culture

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black plates

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the compound in complete culture medium.

  • In a 96-well plate, add 50 µL of the diluted compound or vehicle control to each well.

  • Add 50 µL of the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Calculate the percent growth inhibition for each concentration and determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PfPI4K signaling pathway and a general experimental workflow for evaluating this compound.

PI4K_Signaling_Pathway cluster_membrane Parasite Plasma Membrane cluster_cytosol Cytosol PI PI PfPI4K PfPI4K PI->PfPI4K Substrate PI4P PI(4)P Effector Downstream Effectors PI4P->Effector Recruitment & Activation PfPI4K->PI4P Phosphorylation CHMFL This compound CHMFL->PfPI4K Inhibition Vesicle Vesicular Trafficking & Phospholipid Biosynthesis Effector->Vesicle Regulation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Dose-Response Treatment A->C B Culture & Synchronize *P. falciparum* B->C D Incubate for Specified Duration C->D E Execute Assay Readout (e.g., SYBR Green I) D->E F Measure Signal (e.g., Fluorescence) E->F G Calculate % Inhibition F->G H Determine EC₅₀/IC₅₀ G->H

avoiding CHMFL-PI4K-127 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). Our resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of compound precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a highly selective and orally bioavailable small molecule inhibitor of PfPI4K, with an IC50 of 0.9 nM.[1][2][3] It is primarily investigated for its potent antimalarial activity against both the blood and liver stages of Plasmodium.[1][3] Its high selectivity for the parasite's PI4K over human kinases makes it a promising drug candidate.[1]

Q2: What are the basic physicochemical properties of this compound?

Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₁₈H₁₅ClN₄O₃S
Molecular Weight 402.86 g/mol [3]
CAS Number 2377604-81-2[2]
Appearance Solid powder
Purity >98%
Primary Solvents DMSO, Ethanol[4]

Q3: My this compound is precipitating after I dilute my DMSO stock into cell culture media. What is happening?

This is a common issue encountered with hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment (like cell culture media) can cause the compound to "crash out" or precipitate. The final concentration of DMSO in your media is often insufficient to keep the compound fully dissolved, especially at higher concentrations.

Q4: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.

dot

G cluster_0 Initial Observation cluster_1 Immediate Checks & Adjustments cluster_2 Advanced Troubleshooting cluster_3 Resolution A Precipitation observed in media B Verify Stock Solution Integrity - Is the DMSO stock clear? - Was it stored correctly? A->B Start Here C Optimize Dilution Technique - Warm media to 37°C. - Add stock dropwise to vortexing media. B->C If stock is OK D Lower Final Concentration - Is the working concentration too high? - Perform a dose-response to find the precipitation threshold. C->D If precipitation persists H Precipitation Resolved C->H If improved technique works E Modify Media Composition - Reduce serum percentage (if possible). - Test serum-free media. D->E If still precipitating D->H If lower concentration works F Incorporate Solubility Enhancers - Add low concentration of non-ionic surfactant (e.g., Tween-20, Pluronic F-127). - Use a carrier protein (e.g., BSA). E->F If media modification is not enough E->H G Adjust Media pH - Test a range of pH values if your experimental system allows. F->G Alternative approach F->H G->H

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 2-3 minutes to ensure the compound is completely dissolved. If necessary, sonicate the vial in a water bath for 10-15 minutes.

  • Storage: Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

  • Media Preparation: Prepare your desired cell culture medium (e.g., DMEM, RPMI-1640) with and without your standard serum concentration (e.g., 10% FBS).

  • Serial Dilution: Prepare a series of dilutions of your this compound DMSO stock in the prepared media. It is crucial to add the stock solution to the media while vortexing to ensure rapid dispersion. Keep the final DMSO concentration consistent and below 0.5%.

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, 72 hours).

  • Observation: Visually inspect the solutions for any signs of precipitation at different time points. The highest concentration that remains clear is your maximum working concentration under those conditions.

PI4K Signaling Pathway

This compound targets phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the phosphoinositide signaling pathway. PI4Ks phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). These phosphoinositides are essential for regulating various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.

dot

G PI Phosphatidylinositol (PI) PI4K PI4-Kinase (PI4K) PI->PI4K PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P ATP -> ADP PIP5K PIP5-Kinase (PIP5K) PI4P->PIP5K Membrane Membrane Trafficking & Cytoskeletal Organization PI4P->Membrane PI45P2 Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) PIP5K->PI45P2 ATP -> ADP PLC Phospholipase C (PLC) PI45P2->PLC PI45P2->Membrane DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) DAG->Downstream IP3->Downstream CHMFL This compound CHMFL->PI4K Inhibition

Caption: Simplified PI4K signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing CHMFL-PI4K-127 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CHMFL-PI4K-127 for various cell-based assays. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate effective and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme essential for the parasite's life cycle.[1][2][3][4] It exhibits an IC50 of 0.9 nM against PfPI4K in biochemical assays.[1][4] While developed as an anti-malarial agent, its high potency and selectivity make it a potential tool for studying PI4K-related pathways in other organisms, with careful consideration of its activity against homologous mammalian enzymes.

Q2: What is the known selectivity of this compound against human kinases?

This compound has been shown to have high selectivity for PfPI4K over human lipid and protein kinases.[1][4][5] Quantitative data is available for its inhibitory activity against several human phosphoinositide 3-kinase (PI3K) isoforms and Vps34, as summarized in the table below.

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] To avoid degradation due to repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller working volumes and stored at -20°C or -80°C. Immediately before use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium.

Q4: What is a good starting concentration for my cell-based assay?

For initial experiments, it is advisable to perform a dose-response analysis over a broad concentration range (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.[5] A starting point can be guided by the inhibitor's EC50 values against P. falciparum (23-47 nM), but empirical determination in your mammalian cell system is crucial.[1][4]

Q5: The observed effect in my cells is much weaker than the published biochemical IC50 would suggest. What could be the reason?

Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this, including:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.

  • Efflux Pumps: Cells may actively transport the inhibitor out, reducing its effective concentration at the target.

  • Protein Binding: The inhibitor may bind to other cellular proteins, reducing the amount available to bind to PI4K.

  • Inhibitor Stability: The compound may be metabolized or degraded within the cells over the course of the experiment.

Data Presentation: Inhibitor Selectivity Profile

Target KinaseIC50 (nM)Fold Selectivity vs. PfPI4K
PfPI4K 0.9 1
Human PI3Kδ104~116
Human PI3Kα191~212
Human PI3Kγ324~360
Human PI3Kβ392~436
Human Vps34681~757

Data sourced from MedChemExpress.[4]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration range of this compound that affects cell viability, which is crucial for differentiating between target-specific effects and general cytotoxicity.

Materials:

  • Your mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. A common approach is to prepare a 2X concentration series. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).[7][8][9]

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control media (vehicle control with DMSO and no-treatment control) to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[10]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. This will allow you to determine the concentration at which the inhibitor exhibits cytotoxic effects (CC50).

Protocol 2: Analysis of Downstream Signaling by Western Blotting

This protocol provides a method to assess the effect of this compound on the PI4K signaling pathway by examining the phosphorylation state of downstream effectors.

Materials:

  • Your mammalian cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against a downstream marker of PI4K activity)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various non-toxic concentrations of this compound (as determined in Protocol 1) for the desired time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on the target protein.

Mandatory Visualizations

PI4K_Signaling_Pathway PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P ATP to ADP CHMFL This compound CHMFL->PI4K Inhibition Downstream Downstream Effectors (e.g., OSBP, FAPP2) PI4P->Downstream Trafficking Membrane Trafficking & Lipid Homeostasis Downstream->Trafficking

Caption: Simplified PI4K signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Readout & Analysis Stock Prepare 10 mM Stock in DMSO Dilute Prepare Serial Dilutions in Culture Medium Stock->Dilute Treat Treat Cells with This compound Dilute->Treat Seed Seed Cells in Multi-well Plate Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Western Western Blot for Downstream Targets Incubate->Western Data Data Analysis: Determine IC50/EC50 Viability->Data Western->Data

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in results between replicate wells - Inaccurate pipetting, especially with small volumes.- Compound precipitation in the culture medium.- Uneven cell seeding.- Ensure pipettes are calibrated. Use a master mix for reagent addition.- Visually inspect for precipitation. Prepare fresh dilutions and consider pre-warming the medium.[6]- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
No observable effect at expected concentrations - The inhibitor is not potent in the chosen cell line.- The inhibitor has degraded.- The assay is not sensitive enough.- Confirm the expression of the target PI4K isoform in your cell line.- Use freshly prepared dilutions from a properly stored stock solution.- Optimize the assay conditions (e.g., incubation time, substrate concentration for biochemical assays).
High levels of cell death at all tested concentrations - The inhibitor is cytotoxic to the cell line at the tested concentrations.- The final DMSO concentration is too high.- Perform a cytotoxicity assay (Protocol 1) to determine the non-toxic concentration range.- Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including controls.[7][8][9]
Inconsistent IC50/EC50 values between experiments - Variation in cell passage number or confluency.- Inconsistent incubation times.- Instability of the compound in the culture medium over time.- Use cells within a consistent passage number range and seed at a consistent density.- Standardize all incubation times precisely.- Assess the stability of the compound in your specific culture medium if inconsistent results persist.

References

troubleshooting inconsistent results with CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel, orally active bipyridine-sulfonamide inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][][4] Its high potency and selectivity make it a valuable tool for studying the role of PfPI4K in the malaria parasite life cycle and as a potential antimalarial drug candidate.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO (125 mg/mL with ultrasonic assistance) and ethanol.[1][5] For stock solutions, it is recommended to use freshly opened, anhydrous DMSO. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q3: What is the selectivity profile of this compound?

This compound demonstrates high selectivity for PfPI4K over human lipid and protein kinases.[1][2] However, it does show some activity against human PI3K isoforms and Vps34 at higher concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Target/StrainIC50/EC50 (nM)Assay Type
PfPI4K0.9 ± 0.1Enzymatic Assay
P. falciparum (3D7)25.1Cell-based Assay
P. falciparum (drug-resistant strains)23 - 47Cell-based Assay
Human PI3Kδ104 ± 3Enzymatic Assay
Human PI3Kα191 ± 36Enzymatic Assay
Human PI3Kγ324 ± 19Enzymatic Assay
Human PI3Kβ392 ± 27Enzymatic Assay
Human Vps34681 ± 25Enzymatic Assay

Data sourced from MedChemExpress product information.[1]

Table 2: In Vivo Efficacy of this compound

Plasmodium StageAnimal ModelDosageOutcome
Blood StageP. yoelii infected Balb/c mice80 mg/kg/day for 7 days (oral)Curative effect
Liver StageP. yoelii infected Balb/c mice1 mg/kg (oral)Causal prophylactic efficacy

Data sourced from MedChemExpress and related publications.[1][2]

Troubleshooting Guides

Issue 1: High variability in IC50/EC50 values between experiments.

High variability can undermine the reliability of your results. The following steps can help you troubleshoot and improve consistency.

  • Potential Cause: Compound Solubility and Stability

    • Troubleshooting Steps:

      • Visually inspect your stock and working solutions for any signs of precipitation.

      • Always use freshly opened, anhydrous DMSO to prepare your stock solution.[1]

      • Ensure that the final concentration of DMSO in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced effects.

      • Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[1]

  • Potential Cause: Inaccurate Pipetting

    • Troubleshooting Steps:

      • Ensure all pipettes are properly calibrated.

      • Use reverse pipetting for viscous solutions like concentrated DMSO stocks.

      • Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.

  • Potential Cause: Assay Conditions

    • Troubleshooting Steps:

      • Maintain consistent cell densities or enzyme concentrations across all wells.

      • Ensure uniform incubation times and temperatures.

      • For cell-based assays, monitor the health and confluency of your cells, as this can significantly impact results.

Issue 2: No or low inhibitory activity observed.

If this compound is not showing the expected inhibitory effect, consider the following:

  • Potential Cause: Incorrect Compound Concentration

    • Troubleshooting Steps:

      • Verify the calculations for your serial dilutions.

      • Confirm the initial concentration of your stock solution. If possible, verify the identity and purity of the compound using analytical methods like LC-MS.

  • Potential Cause: Assay System Interference

    • Troubleshooting Steps:

      • Run control experiments without the enzyme or cells to check if the compound interferes with your detection method (e.g., fluorescence quenching or enhancement in a SYBR Green assay).

      • For enzymatic assays, ensure the ATP concentration is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to an apparent decrease in potency.

  • Potential Cause: Degraded Compound

    • Troubleshooting Steps:

      • Ensure the compound has been stored correctly at -80°C or -20°C.

      • If the compound is old or has been handled improperly, consider purchasing a new batch.

Experimental Protocols

PfPI4K Enzymatic Assay (Adapted from general kinase assay protocols)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant PfPI4K.

  • Materials:

    • Recombinant PfPI4K enzyme

    • L-α-phosphatidylinositol (PI) substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of PfPI4K enzyme (concentration to be optimized) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing PI and ATP (concentrations to be optimized, typically at or below the Km for ATP).

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Antimalarial Blood-Stage Assay (SYBR Green I-based)

This protocol measures the inhibition of P. falciparum growth in red blood cells.

  • Materials:

    • Synchronized P. falciparum ring-stage culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit.

    • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin).

    • This compound

    • Lysis buffer with SYBR Green I (e.g., 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).

    • 96-well black plates

  • Procedure:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the diluted compound or vehicle control to the wells of a 96-well plate.

    • Add 100 µL of the parasite culture to each well.

    • Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark for 1 hour at room temperature.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the EC50 value by fitting the data to a dose-response curve.

In Vitro Liver-Stage Assay (Adapted from general protocols)

This protocol assesses the activity of this compound against the liver stages of Plasmodium.

  • Materials:

    • Cryopreserved primary human hepatocytes

    • P. berghei or P. yoelii sporozoites

    • Hepatocyte culture medium

    • This compound

    • Antibodies for immunofluorescence (e.g., anti-HSP70 or anti-CSP)

    • DAPI

    • 384-well imaging plates

  • Procedure:

    • Seed primary human hepatocytes in a 384-well plate and allow them to form a monolayer.

    • Infect the hepatocytes with sporozoites.

    • After 3 hours, wash the wells to remove non-invaded sporozoites.

    • Add hepatocyte culture medium containing serial dilutions of this compound or vehicle control.

    • Incubate for 48-72 hours at 37°C with 5% CO2.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and perform immunofluorescence staining for a parasite marker (e.g., HSP70) and stain the nuclei with DAPI.

    • Image the plates using a high-content imaging system.

    • Quantify the number and size of exoerythrocytic forms (EEFs) to determine the inhibitory effect of the compound.

Visualizations

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PIP Phosphatidylinositol 4-Phosphate (PI4P) PfPI4K->PIP Phosphorylation CHMFL127 This compound CHMFL127->PfPI4K Inhibition Effector Downstream Effector Proteins PIP->Effector Recruitment & Activation Vesicular_Trafficking Vesicular Trafficking & Membrane Dynamics Effector->Vesicular_Trafficking Regulation

Caption: PfPI4K signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Assay_Prep Prepare Assay Plate (Cells or Enzyme) Assay_Prep->Add_Compound Incubate Incubate for Specified Time Add_Compound->Incubate Add_Reagent Add Detection Reagent Incubate->Add_Reagent Read_Plate Read Plate (Fluorescence/Luminescence) Add_Reagent->Read_Plate Analyze Analyze Data & Calculate IC50/EC50 Read_Plate->Analyze

Caption: General experimental workflow for inhibitor testing.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Yes Review_Pipetting Review Pipetting Technique Check_Solubility->Review_Pipetting Verify_Concentration Verify Compound Concentration Review_Pipetting->Verify_Concentration Control_Experiments Run Control Experiments Verify_Concentration->Control_Experiments Optimize_Assay Optimize Assay Conditions Control_Experiments->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Improving Bioavailability of CHMFL-PI4K-127 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of CHMFL-PI4K-127 formulations.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known bioavailability?

A1: this compound is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development.[1][2] It has demonstrated significant antimalarial activity against both blood and liver stages of Plasmodium in preclinical models.[1][2] Published data indicates that this compound has favorable pharmacokinetic properties in mice and rats, with an oral bioavailability reported to be as high as 80% in mice.[1] While the intrinsic bioavailability of the molecule is high, formulation-related issues can lead to suboptimal exposure in experimental settings.

Q2: What are the primary challenges in formulating this compound?

A2: Like many kinase inhibitors, this compound is a lipophilic molecule, which can present challenges related to aqueous solubility.[3] Although its intrinsic permeability is likely high (contributing to its good inherent bioavailability), poor dissolution of a suboptimal formulation in the gastrointestinal tract can be the rate-limiting step for absorption. Key challenges include selecting appropriate vehicles for preclinical studies, ensuring dose uniformity, and preventing precipitation of the compound upon administration.

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs):

  • Lipid-Based Formulations: These include solutions in oils, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS). These formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to higher apparent solubility and faster dissolution.

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation or the microenvironment can increase solubility.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and complexing agents (e.g., cyclodextrins) in the formulation can significantly improve the solubility of the drug.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations.

Problem Possible Cause Troubleshooting Steps
Low in vitro dissolution rate 1. Poor wetting of the drug powder. 2. Drug precipitation in the dissolution medium. 3. Inappropriate dissolution medium.1. Incorporate a surfactant (e.g., Tween® 80, sodium lauryl sulfate) in the dissolution medium. 2. Use a biorelevant dissolution medium (e.g., FaSSIF, FeSSIF) that better mimics the composition of intestinal fluids. 3. For amorphous solid dispersions, ensure the polymer concentration is sufficient to maintain a supersaturated state.
High variability in in vivo pharmacokinetic data 1. Inconsistent dosing volume or technique. 2. Precipitation of the drug in the gastrointestinal tract. 3. Food effects (if animals are not fasted consistently).1. Ensure accurate and consistent oral gavage technique. 2. Consider a lipid-based formulation (e.g., SEDDS) to maintain the drug in a solubilized state in vivo. 3. Standardize the fasting period for animals before dosing.
Low oral bioavailability despite formulation efforts 1. Extensive first-pass metabolism (though less likely for this compound given its reported high bioavailability). 2. P-glycoprotein (P-gp) efflux. 3. Chemical instability of the compound in the gastrointestinal tract.1. Conduct a pilot study with a P-gp inhibitor (e.g., verapamil) to assess the role of efflux transporters. 2. Evaluate the stability of this compound at different pH values simulating gastric and intestinal conditions. 3. If first-pass metabolism is suspected, consider alternative routes of administration (e.g., intraperitoneal, intravenous) for comparison.
Difficulty in preparing a stable and homogenous formulation 1. Poor solubility of the drug in the chosen vehicle. 2. Physical instability of the formulation (e.g., crystallization, phase separation).1. Systematically screen a panel of GRAS (Generally Recognized as Safe) excipients for solubility. 2. For suspensions, optimize the viscosity and include a suspending agent to prevent settling. 3. For ASDs, ensure the drug loading is not too high to prevent recrystallization.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₅ClN₄O₃SPubChem
Molecular Weight402.86 g/mol PubChem
Calculated XLogP32.2PubChem

Table 2: Common Formulation Approaches for Poorly Soluble Kinase Inhibitors

Formulation ApproachKey ExcipientsAdvantagesDisadvantages
Lipid-Based Formulations (SEDDS/SMEDDS) Oils (e.g., sesame oil, Capryol™ 90), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-solvents (e.g., Transcutol®, PEG 400)Enhances solubility and absorption, can reduce food effects, protects drug from degradation.Potential for GI side effects at high surfactant concentrations, complex phase behavior.
Amorphous Solid Dispersions (ASDs) Polymers (e.g., PVP, HPMC, Soluplus®)Significantly increases apparent solubility and dissolution rate, can achieve supersaturation.Potential for recrystallization during storage or in vivo, requires specialized manufacturing techniques (spray drying, hot-melt extrusion).
Nanosuspensions Stabilizers (e.g., Poloxamer 188, lecithin)Increases surface area for faster dissolution, suitable for parenteral and oral administration.High energy manufacturing process, potential for particle aggregation.
Aqueous Suspensions with Wetting Agents Wetting agents (e.g., Tween® 80), Suspending agents (e.g., carboxymethylcellulose)Simple to prepare for early-stage studies, can be suitable for high-dose formulations.Lower enhancement of bioavailability compared to other methods, potential for dose non-uniformity.

IV. Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the dissolution rate and extent of this compound from different formulations in a biorelevant medium.

Materials:

  • This compound formulation

  • USP Apparatus II (Paddle)

  • Dissolution vessels (900 mL)

  • FaSSIF (Fasted State Simulated Intestinal Fluid) powder

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (0.45 µm)

  • HPLC system with a suitable column and mobile phase for this compound analysis

Procedure:

  • Prepare 900 mL of FaSSIF medium according to the manufacturer's instructions and place it in the dissolution vessels.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Introduce a precisely weighed amount of the this compound formulation into each vessel.

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtrate by a validated HPLC method.

  • Plot the percentage of drug dissolved against time.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in mice.

Materials:

  • This compound formulation

  • Male BALB/c mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the mice overnight (with free access to water) before dosing.

  • Administer the this compound formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg).

  • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a designated number of mice per time point via an appropriate method (e.g., retro-orbital sinus, tail vein).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.

V. Visualizations

PI4K_Signaling_Pathway PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) Effector Effector Proteins (e.g., vesicle trafficking) PI4P->Effector Recruitment & Activation CHMFL This compound CHMFL->PfPI4K Inhibition PfPI4K->PI4P Phosphorylation

Caption: PfPI4K signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis Formulation Prepare Formulations (e.g., SEDDS, ASD, Nanosuspension) Dissolution In Vitro Dissolution Testing (e.g., in FaSSIF) Formulation->Dissolution Test Dissolution Rate PK_Study Pharmacokinetic Study (e.g., in Mice/Rats) Dissolution->PK_Study Select Promising Formulations Analysis Calculate PK Parameters (AUC, Cmax, F%) PK_Study->Analysis Quantify Drug in Plasma Analysis->Formulation Optimize Formulation

Caption: Workflow for assessing the bioavailability of this compound formulations.

Troubleshooting_Flowchart Start Low Bioavailability Observed CheckDissolution Is In Vitro Dissolution Rate Low? Start->CheckDissolution ImproveSolubility Improve Solubility/Dissolution (e.g., ASD, Nanosizing) CheckDissolution->ImproveSolubility Yes CheckPermeability Is Permeability an Issue? CheckDissolution->CheckPermeability No ImproveSolubility->CheckDissolution Re-evaluate AssessMetabolism Assess First-Pass Metabolism and P-gp Efflux CheckPermeability->AssessMetabolism Yes Success Bioavailability Improved CheckPermeability->Success No (Re-evaluate Formulation) AssessMetabolism->Success

Caption: Decision flowchart for troubleshooting low bioavailability.

References

CHMFL-PI4K-127 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and selective small molecule inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2] PfPI4K is a critical enzyme in the life cycle of the malaria parasite, playing a key role in phospholipid biosynthesis and membrane trafficking.[3][4][5] By inhibiting PfPI4K, this compound disrupts essential cellular processes in the parasite, leading to its death.

Q2: What are the key identity and purity parameters to assess for a new batch of this compound?

A2: For a new batch of this compound, it is crucial to confirm its chemical identity and determine its purity. Key parameters include:

  • Identity: Confirmation of the molecular structure using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity: Quantification of the main compound relative to any impurities, typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity level of ≥95% is generally recommended for in vitro biological assays.

  • Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process, often performed using Gas Chromatography (GC).

  • Water Content: Determination of the water content, for which Karl Fischer titration is a standard method.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: While specific solubility data for this compound is not extensively published, based on its chemical structure as a bipyridine derivative, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For aqueous buffers, solubility is likely to be limited, and the use of a co-solvent like DMSO is typically required for biological assays.

Quality Control & Purity Assessment

A comprehensive quality control and purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques to ensure the identity, purity, and consistency of the compound.

Data Presentation: Physicochemical and Purity Profile
ParameterMethodTypical Specification
Appearance Visual InspectionWhite to off-white solid
Molecular Formula -C₂₄H₁₉ClN₄O₃S
Molecular Weight Mass Spectrometry494.96 g/mol
Purity HPLC≥95%
Identity ¹H NMR, ¹³C NMR, HRMSConforms to structure
Residual Solvents GC-HS≤0.5%
Water Content Karl Fischer Titration≤1.0%
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in DMSO to a final concentration of 1 mg/mL.

  • Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.

3. High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

HRMS provides a highly accurate mass measurement to confirm the elemental composition.

  • Instrumentation: ESI-TOF or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: The measured monoisotopic mass should be within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass for the protonated molecule [M+H]⁺.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound.

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - No injection or incorrect injection volume.- Detector lamp is off.- Sample is not dissolved.- Verify autosampler/manual injection.- Turn on the detector lamp.- Ensure complete dissolution of the sample.
Peak Tailing - Column degradation.- Interaction with active sites on the column.- Sample overload.- Replace the column.- Use a mobile phase with a different pH or an ion-pairing agent.- Reduce the injection concentration or volume.
Peak Splitting or Broadening - Column contamination or void.- Injection solvent incompatible with the mobile phase.- High dead volume in the system.- Flush or replace the column.- Dissolve the sample in the initial mobile phase.- Check and tighten all fittings.
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Check for leaks and service the pump.

Visualizations

Signaling Pathway

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP ADP Downstream Downstream Effectors (e.g., PfCDPK7) PI4P->Downstream PfPI4K PfPI4K CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Vesicular_Trafficking Vesicular Trafficking & Phospholipid Biosynthesis Downstream->Vesicular_Trafficking Parasite_Survival Parasite Survival Vesicular_Trafficking->Parasite_Survival

Caption: PfPI4K signaling pathway and the inhibitory action of this compound.

Experimental Workflow

QC_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample This compound (Solid) Dissolution Dissolution (e.g., in DMSO) Sample->Dissolution HPLC HPLC (Purity) Dissolution->HPLC NMR NMR (Identity) Dissolution->NMR HRMS HRMS (Identity) Dissolution->HRMS Purity_Data Purity ≥ 95%? HPLC->Purity_Data Identity_Data Structure Confirmed? NMR->Identity_Data HRMS->Identity_Data QC_Report Quality Control Report Purity_Data->QC_Report Yes Rejection Batch Rejection Purity_Data->Rejection No Identity_Data->QC_Report Yes Identity_Data->Rejection No

Caption: Quality control workflow for this compound assessment.

References

mitigating cytotoxicity of CHMFL-PI4K-127 in host cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxicity of CHMFL-PI4K-127 in host cells during in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound.

Issue 1: Higher than expected host cell death observed at effective antimalarial concentrations.

  • Question: We are observing significant cytotoxicity in our host cell line (e.g., HepG2, Huh7) at concentrations of this compound that are effective against Plasmodium falciparum. What steps can we take to reduce this off-target effect?

  • Answer: While this compound is designed to be highly selective for P. falciparum PI4K (PfPI4K)[1][2][3], host cell cytotoxicity can still occur, particularly at higher concentrations or with prolonged exposure. Here is a systematic approach to troubleshoot and mitigate this issue:

    • Confirm the Selectivity Index: First, ensure you have accurately determined the 50% cytotoxic concentration (CC50) in your specific host cell line and the 50% effective concentration (EC50) against the parasite. The selectivity index (SI = CC50 / EC50) is a critical measure of the compound's therapeutic window. An SI of >10 is generally considered acceptable for a promising antimalarial candidate.

    • Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent[4].

      • Concentration: Use the lowest effective concentration of this compound that achieves the desired antimalarial effect. Perform a detailed dose-response curve for both the parasite and the host cells to identify the optimal concentration.

      • Exposure Time: Reduce the duration of host cell exposure to the compound. If your experimental design allows, consider a shorter incubation period or a "wash-out" step where the compound is removed after a specific time.

    • Evaluate Cell Culture Conditions: Sub-optimal cell culture conditions can sensitize cells to drug-induced stress[4].

      • Cell Density: Ensure you are using an optimal cell seeding density. Over-confluent or very sparse cultures can be more susceptible to cytotoxicity.

      • Media and Supplements: Use fresh, high-quality culture medium and supplements. Serum starvation or depletion of essential nutrients can increase cellular stress.

    • Consider Co-treatment with Antioxidants: Although the primary mechanism of this compound is not reported to be oxidative stress, off-target effects of kinase inhibitors can sometimes induce reactive oxygen species (ROS).

      • N-acetylcysteine (NAC): Co-incubation with a general antioxidant like NAC (e.g., 1-5 mM) may help mitigate cytotoxicity if oxidative stress is a contributing factor.

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Question: We are seeing significant variability in host cell viability when repeating experiments with the same concentration of this compound. What could be the cause of this inconsistency?

  • Answer: Inconsistent results in cytotoxicity assays can stem from several experimental variables. Here’s a checklist to ensure reproducibility:

    • Compound Preparation and Storage:

      • Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

      • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

      • Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.

    • Cell Line Health and Passage Number:

      • Use cells from a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

      • Regularly check for mycoplasma contamination, which can significantly impact cellular health and response to drugs.

    • Assay Protocol Standardization:

      • Ensure consistent cell seeding numbers, incubation times, and reagent concentrations in every experiment.

      • Use a multichannel pipette for adding reagents to minimize well-to-well variability.

      • Include appropriate controls in every plate (untreated cells, vehicle control, positive control for cytotoxicity).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause host cell cytotoxicity?

A1: this compound is a potent inhibitor of Phosphatidylinositol 4-kinase (PI4K), specifically targeting the Plasmodium falciparum isoform (PfPI4K).[1][2] PI4Ks are lipid kinases that play a crucial role in generating phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule involved in membrane trafficking and integrity of the Golgi apparatus.[5][6] While this compound has demonstrated high selectivity for PfPI4K over human PI4K isoforms[1][3], at high concentrations, it may exhibit some off-target inhibition of host cell PI4Ks or other kinases. Inhibition of host PI4Ks can disrupt essential cellular processes, leading to cytotoxicity.[6]

Q2: What are the known IC50 and EC50 values for this compound?

A2: The following table summarizes the reported potency of this compound. Note that cytotoxicity against specific host cell lines is not extensively published for this compound; therefore, data for a structurally unrelated PI4K inhibitor is provided for context.

Target Parameter Value Reference
Plasmodium falciparum PI4K (PfPI4K)IC500.9 nM[1][2]
P. falciparum (3D7 strain)EC5025.1 nM[1][3]
P. falciparum (drug-resistant strains)EC5023-47 nM[2][3]
CHO (Chinese Hamster Ovary) cells (Antimalarial agent 41)IC5034 µM[7][8][9]

Q3: Are there alternative methods to assess cytotoxicity besides the MTT assay?

A3: Yes, while the MTT assay is common, it measures metabolic activity, which can sometimes be confounded by the drug's effect on mitochondrial function.[10][11] Alternative assays that measure different aspects of cell health can provide a more complete picture of cytotoxicity:

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, indicating cell lysis.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes take up the dye.

  • Real-Time Live-Cell Imaging: Allows for continuous monitoring of cell morphology, proliferation, and death using non-toxic fluorescent probes.

  • Annexin V/Propidium Iodide Staining: A flow cytometry-based method to differentiate between apoptotic and necrotic cell death.

Experimental Protocols

Protocol 1: Determining Host Cell Cytotoxicity (CC50) using the MTT Assay

This protocol provides a method for assessing the cytotoxicity of this compound in a mammalian host cell line.

  • Cell Seeding:

    • Harvest and count logarithmically growing host cells (e.g., HepG2).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. The final concentration range should typically span from 0.1 to 100 µM.

    • Include wells for untreated control and vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[4]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Visualizations

Signaling Pathway

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane PI Phosphatidylinositol (PI) PI4K PI4K (Phosphatidylinositol 4-kinase) PI->PI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P Catalyzes phosphorylation CHMFL This compound CHMFL->PI4K Inhibition Downstream Downstream Effectors (e.g., lipid-binding proteins) PI4P->Downstream Cellular_Functions Cellular Functions (Membrane Trafficking, Golgi Integrity) Downstream->Cellular_Functions

Caption: Simplified PI4K signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Cytotoxicity_Troubleshooting_Workflow Start Start: High Host Cell Cytotoxicity Observed Step1 Step 1: Determine EC50 (Parasite) and CC50 (Host Cell) Start->Step1 Step2 Step 2: Calculate Selectivity Index (SI = CC50/EC50) Step1->Step2 Decision1 Is SI > 10? Step2->Decision1 Step3a Step 3a: Optimize Concentration (Use lowest effective dose) Decision1->Step3a No End_Good End: Cytotoxicity Mitigated Decision1->End_Good Yes Step3b Step 3b: Optimize Exposure Time (Reduce duration) Step3a->Step3b End_Bad End: Re-evaluate compound suitability or experimental design Step3a->End_Bad Step4 Step 4: Review Cell Culture Conditions (Density, Media) Step3b->Step4 Step5 Step 5 (Optional): Test Co-treatment with Antioxidants (e.g., NAC) Step4->Step5 Step5->End_Good

Caption: Troubleshooting workflow for mitigating host cell cytotoxicity of this compound.

Logical Relationship

Optimization_Logic cluster_input Experimental Parameters cluster_output Desired Outcome Concentration Concentration of This compound Optimization Optimization Process Concentration->Optimization Time Exposure Time Time->Optimization Cell_Health Host Cell Health Cell_Health->Optimization Outcome Maximal Antimalarial Efficacy with Minimal Host Cytotoxicity Optimization->Outcome

References

Validation & Comparative

A Comparative Guide to CHMFL-PI4K-127 and Other PI4K Inhibitors for Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Phosphatidylinositol 4-kinase (PI4K) inhibitor, CHMFL-PI4K-127, with other prominent PI4K inhibitors currently under investigation for the treatment of malaria. The information presented is based on available preclinical data and aims to provide an objective resource for researchers in the field of antimalarial drug discovery.

Introduction to PI4K as an Antimalarial Target

Phosphatidylinositol 4-kinase (PI4K) is a critical enzyme in the life cycle of the Plasmodium parasite, the causative agent of malaria. It plays a vital role in the parasite's development within both the human host's liver and red blood cells. The essential nature of this enzyme for parasite survival has made it a promising target for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies. This guide focuses on this compound and compares its performance with other key PI4K inhibitors: UCT943, MMV048, and KDU691.

In Vitro Potency and Efficacy

The following tables summarize the in vitro potency of this compound and its comparators against the Plasmodium falciparum PI4K (PfPI4K) enzyme and various P. falciparum strains.

Table 1: Biochemical Potency against Plasmodium PI4K

InhibitorTarget KinaseIC50 (nM)Source
This compound PfPI4K0.9 [1][2][3][4][5]
UCT943PvPI4K23[6][7]
MMV048PfPI4KNot explicitly stated
KDU691PvPI4K1.5

Note: Data for different inhibitors may be from different studies and experimental conditions. Direct comparison should be made with caution.

Table 2: Antiplasmodial Activity against P. falciparum Strains

InhibitorStrainEC50 (nM)Source
This compound 3D725.1 [1][2][3][4][5]
Drug-Resistant Strains23-47[3][4][5]
UCT943NF545.4[7]
K14.7[7]
Dd22.2[7]
MMV048Not specifiedNot specified
KDU691Not specifiedNot specified

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in both the blood and liver stages of Plasmodium infection.

Table 3: In Vivo Efficacy in Rodent Models

InhibitorModelEfficacySource
This compound P. yoelii infected mice (blood stage)Curative at 80 mg/kg/day for 7 days[2]
P. berghei infected mice (liver stage)Effective at 1 mg/kg[3][4][5]
UCT943P. berghei & humanized P. falciparum mouse modelsHigh efficacy[8][9][10]
MMV048Humanized P. falciparum mouse modelED90 of 0.57 mg/kg[2]
KDU691P. berghei infected miceComplete protection at a single 7.5 mg/kg dose[11]

Selectivity Profile

A critical aspect of drug development is the selectivity of an inhibitor for its target kinase over host kinases to minimize off-target effects and potential toxicity.

Table 4: Kinase Selectivity

InhibitorSelectivity ProfileSource
This compound Highly selective for PfPI4K over human lipid and protein kinases.[1][2][3][4][5]
UCT943>200-fold selectivity for PvPI4K over human PI4Kβ.[7]
MMV048Selective for PI4K; did not bind to other P. falciparum and human kinases apart from human PIP4K2C.[2]
KDU691Information not available in the provided search results.

Experimental Protocols

Biochemical PI4K Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure based on the principles of the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Recombinant Plasmodium PI4K enzyme

  • PI4K inhibitor (e.g., this compound)

  • Lipid substrate (e.g., L-α-phosphatidylinositol)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the PI4K inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the lipid substrate and ATP in assay buffer.

    • Initiate the reaction by adding 5 µL of the recombinant PI4K enzyme in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Plasmodium falciparum Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of asexual blood-stage P. falciparum in vitro.

Materials:

  • Synchronized P. falciparum culture (e.g., 3D7 strain) at the ring stage

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds (e.g., this compound)

  • 96-well microtiter plates

  • DNA-intercalating dye (e.g., SYBR Green I) or [³H]-hypoxanthine for assessing parasite growth

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium and add them to the wells of a 96-well plate.

  • Parasite Culture: Add a suspension of P. falciparum-infected RBCs (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Growth Measurement (SYBR Green I method):

    • After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

PI4K_Signaling_Pathway PI4K Signaling in Plasmodium cluster_host_cell Host Cell Membrane cluster_parasite Parasite PI Phosphatidylinositol (PI) PfPI4K Plasmodium falciparum PI4K (PfPI4K) PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Phosphorylation Downstream_Effectors Downstream Effectors PI4P->Downstream_Effectors Vesicular_Trafficking Vesicular Trafficking Downstream_Effectors->Vesicular_Trafficking Parasite_Growth Parasite Growth & Replication Vesicular_Trafficking->Parasite_Growth Inhibitors PI4K Inhibitors (this compound, etc.) Inhibitors->PfPI4K

Caption: PI4K signaling pathway in Plasmodium and the point of inhibition.

Experimental_Workflow General Workflow for PI4K Inhibitor Evaluation Start Start Biochemical_Assay Biochemical Assay (PfPI4K Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (P. falciparum Growth) Start->Cell_Based_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Selectivity_Profiling Selectivity Profiling (vs. Human Kinases) Determine_IC50->Selectivity_Profiling Determine_EC50->Selectivity_Profiling In_Vivo_Efficacy In Vivo Efficacy (Rodent Models) Selectivity_Profiling->In_Vivo_Efficacy Lead_Candidate Lead Candidate Selection In_Vivo_Efficacy->Lead_Candidate

References

A Comparative Analysis of Two Potent Antimalarial PI4K Inhibitors: CHMFL-PI4K-127 and KDU691

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two promising antimalarial compounds, CHMFL-PI4K-127 and KDU691. Both compounds target the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's survival across multiple life-cycle stages.

This document summarizes key quantitative data from published studies in clearly structured tables, details the experimental protocols for the cited assays, and provides visualizations of the relevant biological pathways and experimental workflows. While no head-to-head comparative studies have been identified, this guide collates the available data to facilitate an informed assessment of their relative performance.

At a Glance: Efficacy of this compound and KDU691

This compound and KDU691 are both highly potent inhibitors of PfPI4K, demonstrating significant activity against the malaria parasite in both in vitro and in vivo models. This compound, a novel bipyridine-sulfonamide, exhibits low nanomolar enzymatic and cellular activity.[1][2][3] KDU691, an imidazopyrazine derivative, also shows potent, low nanomolar inhibition of the target enzyme and is effective against various Plasmodium species and life-cycle stages.[4][5]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound and KDU691 as reported in the scientific literature. It is important to note that the experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution.

Table 1: In Vitro Efficacy of this compound
ParameterTarget/StrainValueReference
IC50 PfPI4K (enzymatic assay)0.9 nM[1][2][3]
EC50 P. falciparum 3D7 (erythrocytic stage)25.1 nM[1][2]
EC50 P. falciparum drug-resistant strains23-47 nM[1][2][3]
Table 2: In Vivo Efficacy of this compound
Animal ModelParasite StageDosing Regimen (Oral)EfficacyReference
RodentBlood Stage80 mg/kgAntimalarial efficacy observed[1][2]
RodentLiver Stage1 mg/kgAntimalarial efficacy observed[1][2]
Table 3: In Vitro Efficacy of KDU691
ParameterTarget/StrainValueReference
IC50 PvPI4K (enzymatic assay)1.5 nM[4]
EC50 P. yoelii (liver stage schizonts)9 nM[4]
EC50 P. falciparum (asexual blood stage)~118 nM (mean)[4]
EC50 P. vivax (asexual blood stage)~69 nM (mean)[4]
EC50 P. cynomolgi (hypnozoites)196 nM
EC50 P. falciparum (gametocytes)220 nM[4]
EC50 P. falciparum (oocysts)~316 nM
Table 4: In Vivo Efficacy of KDU691
Animal ModelParasite StageDosing Regimen (Oral)EfficacyReference
Mouse (P. berghei)Liver Stage (prophylactic)7.5 mg/kg (single dose)Complete protection[4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used for efficacy evaluation, the following diagrams are provided.

PI4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PI4K Phosphatidylinositol 4-Kinase (PI4K) PI->PI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P ATP to ADP Effector_Proteins Effector Proteins PI4P->Effector_Proteins Recruits Vesicular_Trafficking Vesicular Trafficking Effector_Proteins->Vesicular_Trafficking Parasite_Development Parasite Development and Replication Vesicular_Trafficking->Parasite_Development Inhibitor This compound or KDU691 Inhibitor->PI4K Inhibition

Caption: PI4K Signaling Pathway in Plasmodium.

Antimalarial_Drug_Discovery_Workflow Start Compound Library Enzymatic_Assay In Vitro Enzymatic Assay (PfPI4K Inhibition) Start->Enzymatic_Assay Cell_Based_Assay In Vitro Cell-Based Assay (P. falciparum Growth Inhibition) Enzymatic_Assay->Cell_Based_Assay Active Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (Rodent Malaria Models) Cell_Based_Assay->In_Vivo_Efficacy Potent Hits Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Efficacious Compounds Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General Experimental Workflow for Antimalarial Drug Discovery.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between different research laboratories.

PfPI4K Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PfPI4K.

  • Objective: To determine the IC50 value of the inhibitor against the target enzyme.

  • Methodology:

    • Recombinant PfPI4K enzyme is incubated with the substrate, phosphatidylinositol (PI), and ATP in a suitable buffer.

    • The inhibitor (this compound or KDU691) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of product (phosphatidylinositol 4-phosphate, PI4P) or the consumption of ATP is quantified. This is often done using methods like ADP-Glo kinase assay, which measures the amount of ADP produced.

    • The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.

  • Objective: To determine the EC50 value of the inhibitor against the parasite.

  • Methodology:

    • Synchronized cultures of P. falciparum (e.g., 3D7 strain or drug-resistant strains) at the ring stage are prepared in human red blood cells.

    • The parasite culture is plated in 96-well plates, and the inhibitor is added at various concentrations.

    • The plates are incubated for a full parasite life cycle (typically 48-72 hours) under physiological conditions (37°C, low oxygen, 5% CO2).

    • Parasite growth is quantified using various methods, such as:

      • SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite number.

      • pLDH assay: Measures the activity of the parasite-specific lactate (B86563) dehydrogenase enzyme.

      • Hypoxanthine (B114508) incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

    • The percentage of growth inhibition at each concentration is calculated relative to a drug-free control.

    • The EC50 value is determined from the dose-response curve.

In Vivo Efficacy in Rodent Malaria Models

These studies evaluate the therapeutic or prophylactic efficacy of a compound in a living organism.

  • Objective: To assess the ability of the inhibitor to reduce or prevent parasitemia in an infected animal model.

  • Methodology (e.g., 4-Day Suppressive Test):

    • Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

    • The test compound is administered orally or via another route at various doses, typically starting a few hours after infection and continuing for four consecutive days.

    • A control group receives the vehicle without the drug.

    • On day 4 post-infection, a thin blood smear is taken from each mouse.

    • The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination of Giemsa-stained blood smears.

    • The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition.

    • For prophylactic studies, the compound is administered before the infection, and the establishment of infection is monitored over time.

Summary and Conclusion

Both this compound and KDU691 are highly effective inhibitors of PfPI4K with potent antimalarial activity. This compound demonstrates exceptional potency at the enzymatic level and against drug-resistant P. falciparum strains. KDU691 exhibits broad-spectrum activity against multiple Plasmodium species and various life-cycle stages, including liver and transmission stages, highlighting its potential for both treatment and prevention.

The selection of one compound over the other for further development would depend on a comprehensive evaluation of their pharmacokinetic profiles, safety, and efficacy in more advanced preclinical models. The data presented in this guide serves as a valuable resource for researchers in the field of antimalarial drug discovery to compare and contrast these two promising drug candidates.

References

A Comparative Guide to Novel Antimalarial PI4K Inhibitors: CHMFL-PI4K-127 vs. BQR695

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents with new mechanisms of action. One such promising target is the phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development across multiple life cycle stages. This guide provides a detailed comparison of two potent PI4K inhibitors, CHMFL-PI4K-127 and BQR695, based on available preclinical data.

At a Glance: Key Performance Indicators

FeatureThis compoundBQR695
Target Plasmodium falciparum PI4K (PfPI4K)Plasmodium PI4K and human PI4KIIIβ
Chemical Class Bipyridine-sulfonamideQuinoxaline (B1680401)
PfPI4K Inhibition (IC50) 0.9 nM[1][2]3.5 nM (for P. vivax PI4K)
Antimalarial Potency (EC50) 25.1 nM (P. falciparum 3D7)[2]~71 nM (P. falciparum asexual blood stages)[3]
Multi-stage Activity Blood and Liver stages[1][2]Active against asexual blood stages[3]
In Vivo Efficacy Demonstrated in rodent models (blood and liver stages)[2][4]Information not prominently available in cited literature

Disclaimer: The data presented is compiled from various sources and may not be from direct head-to-head comparative studies. Variations in experimental conditions should be considered when interpreting the results.

In-Depth Performance Analysis

Potency and Selectivity

This compound emerges as a highly potent inhibitor of Plasmodium falciparum PI4K (PfPI4K) with a remarkable IC50 of 0.9 nM.[1][2] This potent enzymatic inhibition translates to excellent cellular activity, with an EC50 of 25.1 nM against the drug-sensitive 3D7 strain of P. falciparum.[2] Notably, this compound also demonstrates significant activity against a panel of drug-resistant P. falciparum strains, with EC50 values ranging from 23-47 nM.[1] An important feature of this compound is its high selectivity for the parasite kinase over human lipid and protein kinases, which is a critical attribute for a potential drug candidate.[1]

BQR695, a quinoxaline derivative, also exhibits potent inhibition of Plasmodium PI4K, with an IC50 of 3.5 nM against the P. vivax ortholog.[3] Its activity against asexual blood stages of P. falciparum is also in the nanomolar range, with a reported IC50 of approximately 71 nM.[3] However, BQR695 also shows potent inhibition of the human PI4KIIIβ isoform (IC50 ~90 nM), indicating a lower selectivity compared to this compound.[3] This cross-reactivity with the human enzyme could be a consideration in its development as an antimalarial therapeutic.

Multi-Stage Antimalarial Activity

A significant advantage of targeting PfPI4K is the potential for activity against multiple stages of the parasite life cycle. This compound has been shown to possess potent antimalarial activity against both the symptomatic blood stages and the asymptomatic liver stages of Plasmodium in rodent models.[1][2][4] This dual-stage activity is highly desirable for a next-generation antimalarial, as it could potentially be used for both treatment and prophylaxis.

The available literature on BQR695 primarily focuses on its activity against the asexual blood stages of P. falciparum.[3] While its potent inhibition of the PI4K enzyme suggests potential for multi-stage activity, further studies are needed to confirm its efficacy against liver and transmission stages of the parasite.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound. Oral administration of the compound was effective in treating both blood-stage (at 80 mg/kg) and liver-stage (at 1 mg/kg) Plasmodium infections.[2][4] These findings, coupled with favorable pharmacokinetic properties in mice and rats, position this compound as a promising candidate for further development.[2]

Detailed in vivo efficacy data for BQR695 in malaria models was not as readily available in the reviewed literature. Further investigation into its pharmacokinetic profile and in vivo antimalarial activity is necessary to fully assess its potential as a therapeutic agent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI4K signaling pathway in Plasmodium and a general workflow for antimalarial drug screening.

PI4K_Signaling_Pathway cluster_membrane Parasite Plasma Membrane PI Phosphatidylinositol (PI) PfPI4K Plasmodium falciparum PI4K (PfPI4K) PI->PfPI4K Substrate PIP Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PIP Phosphorylation CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibition BQR695 BQR695 BQR695->PfPI4K Inhibition Vesicular_Trafficking Vesicular Trafficking & Membrane Biogenesis PIP->Vesicular_Trafficking Regulates Parasite_Development Parasite Proliferation & Survival Vesicular_Trafficking->Parasite_Development Essential for

Caption: PfPI4K signaling pathway in Plasmodium falciparum.

Antimalarial_Screening_Workflow start Start: Compound Library in_vitro_screen In Vitro Parasite Proliferation Assay (e.g., SYBR Green I) start->in_vitro_screen determine_ec50 Determine EC50 Values in_vitro_screen->determine_ec50 hit_selection Hit Compound Selection determine_ec50->hit_selection enzyme_assay Enzymatic Assay (e.g., PfPI4K Inhibition) hit_selection->enzyme_assay Active Compounds determine_ic50 Determine IC50 Values enzyme_assay->determine_ic50 selectivity_profiling Selectivity Profiling (vs. Human Kinases) determine_ic50->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization in_vivo_testing In Vivo Efficacy & PK/PD Studies (Rodent Models) lead_optimization->in_vivo_testing candidate_selection Preclinical Candidate Selection in_vivo_testing->candidate_selection end End: Clinical Development candidate_selection->end

Caption: Generalized antimalarial drug screening workflow.

Experimental Protocols

PfPI4K Enzyme Inhibition Assay (Luminescence-based)

This assay measures the enzymatic activity of PfPI4K by quantifying the amount of ADP produced during the phosphorylation of phosphatidylinositol (PI).

  • Reagents and Materials:

    • Recombinant purified PfPI4K enzyme.

    • Phosphatidylinositol (PI) substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • Test compounds (this compound, BQR695) in DMSO.

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, PfPI4K enzyme, and PI substrate in each well of a 384-well plate. b. Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal. f. Read the luminescence on a plate reader. g. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

P. falciparum Asexual Blood Stage Proliferation Assay (SYBR Green I-based)

This assay determines the ability of a compound to inhibit the growth of P. falciparum in red blood cells by measuring the proliferation of the parasite via DNA staining.

  • Reagents and Materials:

    • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

    • Human red blood cells (O+).

    • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

    • SYBR Green I nucleic acid stain.

    • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100).

    • Test compounds (this compound, BQR695) in DMSO.

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader.

  • Procedure: a. Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium. b. Dispense the parasite culture into the wells of a 96-well plate. c. Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells. d. Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. e. After incubation, add SYBR Green I lysis buffer to each well. f. Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining. g. Read the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. h. Calculate the percent inhibition of parasite growth for each compound concentration relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

Both this compound and BQR695 are potent inhibitors of Plasmodium PI4K and exhibit strong antimalarial activity. This compound demonstrates exceptional potency against PfPI4K, high selectivity over human kinases, and proven in vivo efficacy against both blood and liver stages of the parasite, making it a particularly strong candidate for further development. BQR695 is also a potent antimalarial, though its lower selectivity for the parasite enzyme compared to the human ortholog may be a consideration. Further preclinical and clinical evaluation will be crucial to fully determine the therapeutic potential of these promising PI4K inhibitors in the fight against malaria.

References

Validating the On-Target Activity of CHMFL-PI4K-127 in Plasmodium falciparum Using Genetic Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target activity of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). While direct studies validating this compound with engineered PfPI4K genetic mutants are not yet published, this guide leverages data from related PfPI4K inhibitors and established methodologies to present a comprehensive approach for such validation. The experimental data presented compares the activity of this compound against wild-type and drug-resistant strains of P. falciparum, which serves as a strong proxy for on-target engagement.

Introduction to this compound and its Target

This compound is a novel, potent, and selective inhibitor of Plasmodium falciparum PI4K (PfPI4K), a crucial enzyme for the parasite's lifecycle.[1][2][3] PfPI4K is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid that regulates intracellular membrane trafficking. Inhibition of PfPI4K disrupts essential cellular processes in the parasite, leading to its death. Validating that a small molecule inhibitor like this compound acts by inhibiting its intended target is a critical step in drug development. One of the most definitive methods for on-target validation is the use of genetic mutants of the target protein.

PI4K Signaling Pathway and the Role of Inhibitors

The PI4K signaling pathway is fundamental for the production of phosphoinositides, which act as signaling molecules and anchors for proteins at cellular membranes. PfPI4K plays a critical role in this pathway within the malaria parasite.

PI4K_Signaling_Pathway PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PIP5K PIP5K PI4P->PIP5K Downstream Downstream Signaling (e.g., Membrane Trafficking) PI4P->Downstream PI45P2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) PIP5K->PI45P2 PI45P2->Downstream PfPI4K->PI4P Product CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibition

PI4K Signaling Pathway and Inhibition by this compound

Experimental Workflow for On-Target Validation

A robust workflow to validate the on-target activity of this compound would involve generating and characterizing P. falciparum lines with mutations in the pfpi4k gene and comparing the inhibitor's effect on these mutants versus the wild-type strain.

Experimental_Workflow cluster_generation Mutant Generation cluster_validation Validation Assays start Start with wild-type P. falciparum drug_pressure Continuous Drug Pressure (this compound) start->drug_pressure crispr CRISPR/Cas9 Gene Editing start->crispr resistant_lines Selection of Resistant Lines drug_pressure->resistant_lines engineered_mutants Engineered PfPI4K Mutants (e.g., point mutations, knockdown) crispr->engineered_mutants sequencing Sequence PfPI4K Gene resistant_lines->sequencing cell_viability Cell Viability Assays engineered_mutants->cell_viability kinase_assay In Vitro Kinase Assays engineered_mutants->kinase_assay western_blot Western Blotting engineered_mutants->western_blot sequencing->cell_viability sequencing->kinase_assay sequencing->western_blot comparison Compare IC50/EC50 Values cell_viability->comparison kinase_assay->comparison western_blot->comparison

Workflow for Validating On-Target Activity of this compound

Data Presentation: this compound Activity Profile

The following tables summarize the reported activity of this compound, providing a baseline for comparison with potential mutant strains.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
P. falciparum PI4K (PfPI4K)0.9[1][2]
Human PI4Kα>10,000
Human PI4Kβ>10,000

Table 2: Anti-plasmodial Activity of this compound against Drug-Sensitive and Resistant P. falciparum Strains

P. falciparum StrainResistance ProfileEC50 (nM)
3D7Drug-Sensitive25.1[1][2]
Dd2Chloroquine, Pyrimethamine, Mefloquine Resistant23-47[1][2]
K1Chloroquine, Pyrimethamine Resistant23-47[1][2]
W2Chloroquine, Pyrimethamine, Mefloquine Resistant23-47[1][2]

Note: The similar EC50 values against drug-sensitive and resistant strains suggest that the mechanism of action of this compound is different from these common antimalarial drugs.

Experimental Protocols

Detailed methodologies for the key experiments in the validation workflow are provided below.

Protocol 1: Generation of Drug-Resistant P. falciparum Lines

This protocol describes the generation of resistant parasite lines through continuous drug pressure, a common method to identify drug targets.

  • Initiate Culture: Start a culture of wild-type P. falciparum (e.g., 3D7 strain) in human erythrocytes.

  • Drug Exposure: Introduce this compound at a concentration equal to the EC50 value.

  • Monitor Parasitemia: Monitor the parasite growth daily. Initially, a significant drop in parasitemia is expected.

  • Increase Drug Concentration: Once the parasite culture has adapted and is growing steadily, gradually increase the concentration of this compound.

  • Selection of Resistant Population: Continue this process of stepwise increases in drug concentration until a parasite population that can proliferate in the presence of high concentrations of the inhibitor is selected.

  • Clonal Isolation: Isolate clonal parasite lines from the resistant population by limiting dilution.

  • Genomic Analysis: Extract genomic DNA from the resistant clones and sequence the pfpi4k gene to identify potential resistance-conferring mutations.

Protocol 2: CRISPR/Cas9-mediated Gene Editing of pfpi4k

For a more targeted approach, CRISPR/Cas9 can be used to introduce specific mutations into the pfpi4k gene.[4][5][6]

  • Design Guide RNA (gRNA): Design a gRNA that targets the specific region of the pfpi4k gene where the mutation is to be introduced.

  • Design Donor Template: Create a donor DNA template containing the desired mutation flanked by homology arms (typically 500-800 bp) corresponding to the sequences upstream and downstream of the target site.

  • Transfection: Co-transfect P. falciparum ring-stage parasites with a plasmid expressing Cas9 and the gRNA, along with the donor repair template.

  • Selection: Select for transfected parasites using a selectable marker present on the Cas9/gRNA plasmid.

  • Verify Editing: After selection, confirm the successful integration of the desired mutation by PCR and Sanger sequencing.

Protocol 3: In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PfPI4K and its inhibition by this compound.

  • Enzyme Source: Use recombinant wild-type or mutant PfPI4K.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, a lipid substrate (phosphatidylinositol), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Kinase Reaction: Initiate the reaction by adding radiolabeled ATP ([γ-³²P]ATP) or by using a non-radioactive method such as an ADP-Glo assay.

  • Quantification: After incubation, quantify the amount of phosphorylated product (PI4P) or the amount of ADP generated.

  • IC50 Determination: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 4: P. falciparum Growth Inhibition Assay

This assay measures the effect of this compound on the growth of wild-type and mutant parasite lines.

  • Parasite Culture: Culture synchronized ring-stage P. falciparum (wild-type and mutant strains) in 96-well plates.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Quantify Growth: Measure parasite growth using methods such as SYBR Green I-based fluorescence assay, pLDH assay, or [³H]-hypoxanthine incorporation.

  • EC50 Determination: Determine the EC50 value by plotting the percentage of growth inhibition against the drug concentration.

Protocol 5: Western Blot Analysis of PI4P Levels

This method can be used to assess the downstream effects of PfPI4K inhibition on the levels of its product, PI4P.

  • Sample Preparation: Treat wild-type and mutant parasite cultures with and without this compound. Lyse the parasites to extract proteins and lipids.

  • Protein Quantification: Determine the total protein concentration in each lysate for normalization.

  • Lipid Extraction: Perform a lipid extraction from the lysates.

  • Lipid Blotting: Spot the extracted lipids onto a nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for PI4P.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the PI4P signal.

  • Analysis: Quantify the band intensities to compare the relative levels of PI4P in treated versus untreated and wild-type versus mutant parasites.

Conclusion

Validating the on-target activity of a drug candidate is paramount. While direct experimental evidence for this compound using engineered PfPI4K mutants is not yet publicly available, the methodologies and comparative data presented in this guide provide a strong foundation for such investigations. The high potency of this compound against PfPI4K and its consistent activity against various drug-resistant P. falciparum strains strongly support its mechanism of action through the inhibition of this essential kinase. The generation of resistant mutants with alterations in the pfpi4k gene would provide the definitive evidence of on-target engagement and further solidify the potential of this compound as a next-generation antimalarial.

References

CHMFL-PI4K-127: A Comparative Analysis of its Selectivity Profile Against Human Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-malarial drug discovery, the development of highly selective kinase inhibitors is paramount to minimize off-target effects and ensure patient safety. CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound's selectivity against human kinases, juxtaposed with other notable PI4K inhibitors, supported by available experimental data and protocols.

Executive Summary

This compound demonstrates exceptional potency against its intended parasitic target, PfPI4K, with an IC50 of 0.9 nM.[1] Crucially, it exhibits high selectivity for the parasite's kinase over human lipid and protein kinases.[1] This high degree of selectivity is a critical attribute for a drug candidate, as it suggests a lower likelihood of host-related side effects. This document delves into the specifics of this selectivity, comparing it with other PI4K inhibitors and outlining the methodologies used for such determinations.

Comparative Selectivity of PI4K Inhibitors

The following table summarizes the inhibitory activity of this compound and other representative PI4K inhibitors against their primary target and various human kinase isoforms. This comparative data is essential for researchers to understand the relative selectivity of these compounds.

CompoundPrimary TargetIC50 (nM) vs Primary TargetHuman Kinase Isoform Selectivity (IC50 in nM or % Inhibition @ concentration)
This compound PfPI4K0.9[1]High selectivity against human lipid and protein kinases (Specific quantitative data against a broad human kinome panel is not publicly available in the reviewed literature).
BF738735 PI4KIIIβ5.7PI4KIIIα: 17,000
GSK-A1 PI4KIIIα~3-
PIK-93 PI4KIIIβ19PI3Kα: 39, PI3Kγ: 16
MI 14 PI4KIIIβ54PI4KIIIα: >100,000, PI4KIIα: >100,000[2]
UCT943 PfPI4K23[2]-

Note: The table highlights the potent and specific nature of inhibitors like MI 14 for the PI4KIIIβ isoform, while PIK-93 shows cross-reactivity with PI3K isoforms. The specific data for a broad human kinase panel for this compound is not detailed in the available literature, though its high selectivity is consistently reported.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical evaluation. Standard methodologies involve screening the compound against a large panel of purified human kinases and measuring its inhibitory activity.

General Protocol for Kinase Selectivity Profiling (Example)

A common method for assessing kinase inhibitor selectivity is through in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.

Materials:

  • Purified recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound)

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Phosphocellulose filter plates (for radiometric assays)

  • Scintillation counter or luminescence reader

Procedure (Radiometric Assay Example):

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the inhibitor at various concentrations.

  • Allow for a pre-incubation period to permit inhibitor-kinase binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Incubate the reaction for a defined period at a controlled temperature.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a control (e.g., DMSO).

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Alternative Non-Radiometric Assays: Modern kinase profiling often employs non-radiometric methods such as ADP-Glo™, HTRF®, or mobility shift assays, which measure ADP production or substrate/product separation, respectively. These methods offer higher throughput and avoid the use of radioactive materials.

PI4K Signaling Pathway

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in cellular signaling and membrane trafficking by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). In humans, there are four PI4K isoforms: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ, each with distinct subcellular localizations and functions.

PI4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Organelles PI Phosphatidylinositol (PI) PI4KIIa PI4KIIα PI->PI4KIIa Phosphorylation PI4KIIb PI4KIIβ PI->PI4KIIb Phosphorylation PI4KIIIa PI4KIIIα PI->PI4KIIIa Phosphorylation PI4KIIIb PI4KIIIβ PI->PI4KIIIb Phosphorylation PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIa->PI4P PI4KIIb->PI4P PI4KIIIa->PI4P PI4KIIIb->PI4P PIP5K PIP5K PI4P->PIP5K Phosphorylation PIP2 PI(4,5)P2 PIP5K->PIP2 PLC PLC PIP2->PLC Hydrolysis DAG_IP3 DAG + IP3 PLC->DAG_IP3 Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) DAG_IP3->Downstream

Caption: Simplified PI4K signaling pathway.

This pathway is crucial for numerous cellular processes, including vesicle transport, cytoskeletal organization, and the regulation of ion channels. The distinct roles of each PI4K isoform underscore the importance of developing isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing disruption of essential cellular functions.

Conclusion

References

Unraveling Resistance: A Comparative Guide to the PfPI4K Inhibitor CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel antimalarial candidate CHMFL-PI4K-127, focusing on its performance against resistant Plasmodium falciparum strains in relation to other notable Phosphatidylinositol 4-kinase (PfPI4K) inhibitors. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the underlying biological and experimental frameworks.

Introduction to this compound

This compound is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's lifecycle.[1] Developed from a bipyridine-sulfonamide scaffold, this compound demonstrates significant activity against both the blood and liver stages of Plasmodium.[1] A key feature of this compound is its efficacy against a range of drug-resistant P. falciparum strains, a critical attribute in the face of growing resistance to current antimalarial therapies.

Comparative Analysis of In Vitro Activity

The following tables summarize the in vitro efficacy of this compound and other prominent PfPI4K inhibitors against both drug-sensitive and drug-resistant strains of P. falciparum.

Table 1: Activity of this compound against Drug-Sensitive and Resistant P. falciparum Strains

CompoundStrainResistance ProfileIC50 / EC50 (nM)
This compound 3D7Drug-Sensitive25.1
Panel of Resistant Strains Various 23 - 47

Note: The specific strains within the "Panel of Resistant Strains" and their individual EC50 values are detailed in the primary publication. This range indicates sustained potency against parasites with existing resistance mechanisms.

Table 2: Comparative Activity of PfPI4K Inhibitors Against Various P. falciparum Strains

CompoundStrainIC50 / EC50 (nM)Reference
This compound 3D725.1[1]
MMV390048 NF5428[2]
Dd222.7[2]
UCT943 NF545.4[3]
K14.7[3]
Dd22.2[3]

Cross-Resistance Profile

A crucial aspect of developing new antimalarials is understanding their potential for cross-resistance with existing drugs and other compounds targeting the same pathway. Studies on PfPI4K inhibitors have revealed that different chemical scaffolds can exhibit distinct cross-resistance patterns.

Table 3: Cross-Resistance of PfPI4K Inhibitors Against Strains with Known PfPI4K Mutations

Compound (Chemotype)Parental StrainMutant StrainMutation in PfPI4KFold-Shift in IC50Reference
MMV390048 (Aminopyridine)Dd2-S1320L~2.5[2]
Dd2-H1484Y~2.8[2]
Dd2-Y1356FNo significant shift[2]
UCT943 (Aminopyrazine)Dd2Lab-generatedG1309V4[3]
Dd2Lab-generatedY1342F9[3]
Imidazopyrazines/Quinoxalines -Lab-generatedS1320LResistant[4]
-Lab-generatedH1484YResistant[4]
-Lab-generatedY1356FResistant[4]

Note: Direct cross-resistance data for this compound against strains with specific PfPI4K mutations was not available in the reviewed literature. However, its potent activity against a panel of resistant strains suggests a favorable profile.[1] The data indicates that while some PfPI4K inhibitors show cross-resistance, the effect can be chemotype-dependent. For instance, MMV390048 shows only a modest shift in IC50 against strains with mutations that confer resistance to imidazopyrazines.[2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of these studies, the following diagrams illustrate the PfPI4K signaling pathway and a typical experimental workflow for assessing antimalarial activity.

PI4K_Signaling_Pathway cluster_membrane Parasite Plasma Membrane PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP Effector Effector Proteins (e.g., PH domain-containing) PI4P->Effector Recruitment Vesicular_Trafficking Vesicular Trafficking & Parasite Development Effector->Vesicular_Trafficking Regulation PfPI4K PfPI4K Inhibitor This compound (or other PI4K inhibitor) Inhibitor->PfPI4K

Caption: PfPI4K Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_culture Parasite Culture & Dosing cluster_readout Readout Methods P_falciparum P. falciparum Culture (Drug-sensitive or resistant strains) Dosing Dosing of Parasite Cultures in 96-well plates P_falciparum->Dosing Serial_Dilution Serial Dilution of This compound & Comparators Serial_Dilution->Dosing Incubation Incubation (e.g., 72 hours) Dosing->Incubation Readout Assay Readout Incubation->Readout Data_Analysis Data Analysis Readout->Data_Analysis SYBR_Green SYBR Green Assay (DNA quantification) Readout->SYBR_Green pLDH pLDH Assay (Enzyme activity) Readout->pLDH Microscopy Microscopy (Giemsa staining) Readout->Microscopy IC50_EC50 IC50 / EC50 Determination Data_Analysis->IC50_EC50

Caption: General Experimental Workflow for In Vitro Antimalarial Assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used in the characterization of this compound and its comparators.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with AlbuMAX and hypoxanthine. Cultures are synchronized at the ring stage.

  • Drug Preparation: Test compounds are serially diluted in appropriate solvent and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Setup: In a 96-well plate, parasitized erythrocytes (typically at 1% parasitemia and 2% hematocrit) are incubated with the various concentrations of the test compounds for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are normalized to drug-free controls, and the 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.

PfPI4K Kinase Assay
  • Enzyme and Substrate Preparation: Recombinant PfPI4K enzyme is purified. The substrate, phosphatidylinositol (PI), is prepared in a suitable buffer containing lipids.

  • Reaction Mixture: The kinase reaction is initiated by mixing the PfPI4K enzyme, PI substrate, ATP, and the test inhibitor at various concentrations in a reaction buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of PI to PI4P.

  • Detection of PI4P: The amount of PI4P produced is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the lipid product.

    • ELISA-based assay: Using a PI4P-specific antibody to detect the product.

    • Luminescence-based assay: Using a system like ADP-Glo that measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound emerges as a promising antimalarial candidate with potent activity against both drug-sensitive and, importantly, a panel of drug-resistant P. falciparum strains. Its distinct chemical scaffold may offer an advantage in overcoming resistance mechanisms that affect other classes of PfPI4K inhibitors. While direct comparative cross-resistance studies with a broad panel of PfPI4K inhibitors are not yet fully available, the existing data suggests that this compound is a valuable lead for further development. The detailed experimental protocols provided herein should facilitate further comparative studies to fully elucidate its resistance profile and potential as a next-generation antimalarial drug.

References

CHMFL-PI4K-127: A Comparative Guide to its On-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), with other known PI4K inhibitors. The information presented herein is supported by experimental data to offer an objective analysis of its on-target activity, selectivity, and cellular efficacy.

On-Target Potency and Cellular Efficacy

This compound demonstrates exceptional potency against its intended target, PfPI4K, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This high biochemical potency translates to effective inhibition of parasite growth in cellular assays.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)Reference
This compound PfPI4K0.925.1 (P. falciparum 3D7 strain)[1][2]
MMV390048PfPI4K--[3][4]
UCT943PfPI4K--[5]
KDU691Plasmodium PI4K--[6]

Note: Direct comparison of IC50 and EC50 values should be made with caution as they may be determined using different experimental protocols.

This compound has been shown to be highly selective for PfPI4K over human lipid and protein kinases, a critical attribute for minimizing off-target effects and potential toxicity.[1][2][7] The structural differences between the ATP-binding sites of PfPI4K and human PI4K isoforms are thought to be the basis for this selectivity.[5][8][9]

Comparative Analysis with Alternative PI4K Inhibitors

A number of other inhibitors targeting PI4K have been developed, primarily for anti-malarial and anti-viral applications. The following table summarizes the activity of some of these compounds.

InhibitorTarget(s)Biochemical IC50 (nM)Notes
MMV390048Plasmodium PI4K-First PfPI4K inhibitor to enter clinical trials.[3]
UCT943Plasmodium PI4K-Optimized from the 2-aminopyridine (B139424) series to improve solubility and potency.[5]
KDU691Plasmodium PI4K-Active against liver-stage hypnozoites.[6]
GSK-A1PI4KA~3 (cellular IC50)Selective inhibitor of human PI4KIIIα.

Experimental Protocols

The determination of on-target activity and selectivity of PI4K inhibitors involves a combination of biochemical and cell-based assays.

Biochemical Kinase Activity Assays

1. ADP-Glo™ Kinase Assay:

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP concentration.

  • Procedure:

    • Recombinant PI4K enzyme is incubated with the lipid substrate (phosphatidylinositol) and ATP in the presence of varying concentrations of the inhibitor.

    • After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

2. Competitive ELISA:

This assay measures the amount of the kinase product, phosphatidylinositol 4-phosphate (PI4P).

  • Principle: This is a competitive enzyme-linked immunosorbent assay where the signal is inversely proportional to the amount of PI4P produced.

  • Procedure:

    • The PI4K enzymatic reaction is performed as described above.

    • The reaction is stopped, and a PI4P detector protein is added.

    • This mixture is transferred to a plate pre-coated with a PI4P-binding protein.

    • The detector protein competes with the plate-bound protein for binding to the PI4P produced in the reaction.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

    • The absorbance is measured, and the amount of PI4P is quantified, from which the inhibitor's potency is determined.

Cell-Based Assays

1. P. falciparum Growth Inhibition Assay:

This assay measures the ability of a compound to inhibit the growth of malaria parasites in red blood cells.

  • Principle: Parasite growth is assessed by measuring the incorporation of a fluorescent dye, such as SYBR Green I, which binds to parasitic DNA.

  • Procedure:

    • Synchronized P. falciparum-infected red blood cells are incubated with serial dilutions of the test compound for a full parasite life cycle (e.g., 72 hours).

    • After incubation, the cells are lysed, and SYBR Green I dye is added.

    • Fluorescence is measured to quantify the amount of parasitic DNA, which is proportional to parasite growth.

    • EC50 values are determined by plotting fluorescence against inhibitor concentration.

Kinase Selectivity Profiling

Kinobeads™ Technology:

This chemical proteomics approach is used to determine the selectivity of a kinase inhibitor against a broad panel of kinases.

  • Principle: A cell lysate is incubated with the inhibitor of interest at various concentrations. The mixture is then passed over beads coupled with a broad-spectrum kinase inhibitor (kinobeads). Kinases that are not bound by the test inhibitor will bind to the beads. By quantifying the amount of each kinase that binds to the beads at different inhibitor concentrations, the binding affinity (and thus selectivity) can be determined.

  • Procedure:

    • Cell lysates are pre-incubated with different concentrations of the test inhibitor or a DMSO control.

    • The lysates are then incubated with the kinobeads to capture unbound kinases.

    • The beads are washed, and the bound proteins are eluted and identified and quantified using mass spectrometry.

    • The degree of competition between the test inhibitor and the kinobeads for each kinase is used to determine the inhibitor's selectivity profile.

Visualizing Key Processes

To better understand the context of this compound's activity, the following diagrams illustrate the PI4K signaling pathway and a general workflow for kinase inhibitor profiling.

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PI4P PI(4)P PI->PI4P PI4K PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC PLC PLC->PIP2 hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream CHMFL127 This compound CHMFL127->PI4P inhibits formation

Caption: Simplified PI4K signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Experimental Workflow start Start: Compound Synthesis biochemical Biochemical Assay (e.g., ADP-Glo) start->biochemical Determine IC50 cell_based Cell-Based Assay (e.g., Growth Inhibition) biochemical->cell_based Determine EC50 selectivity Selectivity Profiling (e.g., Kinobeads) cell_based->selectivity Assess Off-Target Effects in_vivo In Vivo Efficacy (Animal Models) selectivity->in_vivo Evaluate in a Biological System end Lead Optimization or Clinical Candidate in_vivo->end

Caption: A general experimental workflow for kinase inhibitor profiling.

References

A Comparative Guide to CHMFL-PI4K-127: A Novel Inhibitor of Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts. This guide provides a comprehensive comparison of CHMFL-PI4K-127, a potent phosphatidylinositol 4-kinase (PI4K) inhibitor, with other antimalarial agents, supported by experimental data.

Executive Summary

This compound is a novel, orally active antimalarial candidate that demonstrates potent activity against both drug-sensitive and a panel of drug-resistant P. falciparum strains.[1][2][3][4] Its mechanism of action, the inhibition of P. falciparum phosphatidylinositol 4-kinase (PfPI4K), is distinct from many current antimalarials, making it a promising candidate for overcoming existing drug resistance. This guide will compare the in vitro efficacy of this compound with other PI4K inhibitors and conventional antimalarials, detail the experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: In Vitro Efficacy against P. falciparum

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives against various P. falciparum strains.

Table 1: Efficacy of PI4K Inhibitors Against Drug-Sensitive and Resistant P. falciparum Strains

CompoundTarget3D7 (Drug-Sensitive) EC50 (nM)K1 (Chloroquine-Resistant) EC50 (nM)Dd2 (Multidrug-Resistant) EC50 (nM)Panel of Resistant Strains EC50 Range (nM)
This compound PfPI4K 25.1 [2]Not explicitly reported Not explicitly reported 23-47 [1][2][3][4]
MMV390048PfPI4K28Not explicitly reportedNot explicitly reportedLow risk of cross-resistance
UCT943PfPI4K5.44.72.24-7 (against a panel of multidrug-resistant strains)

Table 2: Efficacy of Antimalarials with Other Mechanisms of Action

CompoundPrimary Target(s)3D7 (Drug-Sensitive) IC50 (nM)Dd2 (Multidrug-Resistant) IC50 (nM)
Chloroquine Heme detoxification~10-20>100
Artemisinin Activation by heme, leading to oxidative stress~1-5~1-5 (some resistant isolates show delayed clearance)
KAE609 (Cipargamin) PfATP4~0.3-1~0.5-2

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% effective concentration (EC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in vitro in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well plate.

  • Assay Procedure: Asynchronous parasite cultures, predominantly at the ring stage (0.5% parasitemia), are added to the drug-containing plates. The plates are then incubated for 72 hours under the conditions described above.

  • Growth Measurement: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.

  • Data Analysis: Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm). The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

PfPI4K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PfPI4K.

  • Reagents: Recombinant PfPI4K enzyme, phosphatidylinositol (PI) substrate, ATP, and the ADP-Glo™ Kinase Assay kit (Promega).

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the PfPI4K enzyme with the test compound at various concentrations in a kinase reaction buffer.

    • The PI substrate and ATP are then added to start the reaction. The mixture is incubated at room temperature to allow for the phosphorylation of PI by PfPI4K, which produces ADP.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added, which contains an enzyme that converts the newly formed ADP back to ATP, and a luciferase/luciferin mixture that produces light in the presence of ATP.

  • Data Analysis: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer. The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway

PfPI4K_Signaling_Pathway cluster_membrane Parasite Plasma Membrane PI PI PIP PI4P PI->PIP ATP to ADP PfCDPK7 PfCDPK7 PIP->PfCDPK7 Activation Vesicular_Trafficking Vesicular Trafficking PIP->Vesicular_Trafficking Regulation PfPI4K PfPI4K CHMFL127 This compound CHMFL127->PfPI4K Inhibition Phospholipid_Biosynthesis Phospholipid Biosynthesis (e.g., PC synthesis) PfCDPK7->Phospholipid_Biosynthesis Regulation

Caption: PfPI4K Signaling Pathway in P. falciparum.

Experimental Workflow

Antimalarial_Assay_Workflow cluster_culture Parasite Culture & Drug Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Culture Maintain P. falciparum Culture Incubation Incubate Parasites with Compound (72h) Culture->Incubation Drug_Prep Prepare Serial Dilutions of Test Compound Drug_Prep->Incubation Lysis Lyse Cells & Add SYBR Green I Incubation->Lysis Fluorescence Measure Fluorescence Lysis->Fluorescence EC50 Calculate EC50 Values Fluorescence->EC50

Caption: SYBR Green I-based Antimalarial Assay Workflow.

Conclusion

This compound demonstrates significant promise as a novel antimalarial agent with potent activity against drug-resistant P. falciparum. Its unique mechanism of action targeting PfPI4K makes it a valuable candidate for further development, potentially as part of a combination therapy to combat the growing threat of antimalarial resistance. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to objectively evaluate the potential of this compound and other PI4K inhibitors in the fight against malaria.

References

A Comparative Pharmacokinetic Analysis of CHMFL-PI4K-127 and Other Novel PI4K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), against other notable PI4K inhibitors in preclinical development. The objective of this document is to offer a clear, data-driven comparison to aid in the evaluation of these compounds for further research and development in the context of antimalarial drug discovery.

Executive Summary

Phosphatidylinositol 4-kinases (PI4Ks) have emerged as a critical target for the development of new antimalarial agents. This compound is a novel, highly selective PfPI4K inhibitor demonstrating potent activity against both blood and liver stages of Plasmodium.[1] This guide presents a comparative summary of its pharmacokinetic profile alongside other key PI4K inhibitors: MMV390048, UCT943, and KDU691. While comprehensive pharmacokinetic data for this compound is not fully available in the public domain, this guide compiles the existing information and provides a framework for comparison based on available preclinical data for alternative compounds.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the available in vivo pharmacokinetic parameters for this compound and its comparators in mouse and rat models. These parameters are crucial for assessing the drug-like properties of a compound, including its absorption, distribution, and clearance in the body.

Table 1: In Vivo Pharmacokinetic Parameters in Mice

ParameterThis compoundMMV390048UCT943KDU691
Dose (mg/kg) 10 (PO)Not Specified (IV)2 (IV) / 10 (PO)2.5 or 25 (PO)
Cmax (ng/mL) Data not availableData not available280 ± 30 (IV) / 630 ± 160 (PO)Data not available
Tmax (h) Data not availableData not available0.08 (IV) / 2.0 (PO)Data not available
AUC (ng·h/mL) Data not availableData not available410 ± 40 (IV) / 4700 ± 1100 (PO)Data not available
Bioavailability (%) 80Data not available100Data not available
t½ (h) 3.62.53.1 ± 0.3 (IV) / 4.4 ± 0.9 (PO)Data not available
CL (L/h/kg) Data not available0.394.8 ± 0.5 (IV)Data not available
Vss (L/kg) Data not available1.312 ± 1 (IV)Data not available

Data for UCT943 is presented as mean ± standard deviation.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterThis compoundMMV390048UCT943KDU691
Dose (mg/kg) Data not availableNot Specified (IV)2 (IV) / 10 (PO)Data not available
Cmax (ng/mL) Data not availableData not available190 ± 20 (IV) / 200 ± 50 (PO)Data not available
Tmax (h) Data not availableData not available0.08 (IV) / 4.0 (PO)Data not available
AUC (ng·h/mL) Data not availableData not available430 ± 30 (IV) / 2000 ± 300 (PO)Data not available
Bioavailability (%) Data not availableData not available92Data not available
t½ (h) Data not available7.35.0 ± 0.4 (IV) / 5.5 ± 0.5 (PO)Data not available
CL (L/h/kg) Data not available0.0364.6 ± 0.3 (IV)Data not available
Vss (L/kg) Data not available3.018 ± 1 (IV)Data not available

Data for UCT943 is presented as mean ± standard deviation.

Experimental Protocols

The following protocols represent typical methodologies for conducting in vivo pharmacokinetic studies in rodent models. These are generalized protocols and may require optimization based on the specific properties of the test compound.

Protocol 1: Oral Pharmacokinetic Study in Mice

1. Animal Model:

  • Species: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals are fasted overnight before dosing.

2. Dosing:

  • Formulation: The test compound (e.g., this compound) is formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water).

  • Administration: A single oral dose is administered via gavage.

3. Blood Sampling:

  • A sparse sampling technique is typically used.

  • Blood samples (approximately 50-100 µL) are collected from a consistent site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

4. Sample Processing and Analysis:

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

  • Plasma samples are stored at -80°C until analysis.

  • The concentration of the test compound in plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and oral bioavailability (if intravenous data is available).

Protocol 2: Intravenous Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats, 8-10 weeks old, often cannulated (e.g., jugular vein for dosing and carotid artery for sampling) for ease of repeated blood collection.

  • Acclimatization and Housing: Similar to the mouse protocol.

2. Dosing:

  • Formulation: The test compound is dissolved in a suitable vehicle for intravenous administration (e.g., saline, DMSO, or a co-solvent system).

  • Administration: A single bolus dose is administered via the jugular vein cannula.

3. Blood Sampling:

  • Serial blood samples (approximately 100-200 µL) are collected from the carotid artery cannula at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant.

4. Sample Processing and Analysis:

  • Plasma is prepared and stored as described in the mouse protocol.

  • Drug concentrations in plasma are determined by a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to calculate pharmacokinetic parameters, including clearance (CL) and volume of distribution at steady state (Vss).

Mandatory Visualization

PI4K Signaling Pathway

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_processes Downstream Cellular Processes PI PI PIP PI4P PI->PIP PI4K (e.g., PfPI4K) PIP2 PI(4,5)P2 PIP->PIP2 PIP5K Vesicle_Trafficking Vesicle Trafficking PIP->Vesicle_Trafficking Cytoskeletal_Organization Cytoskeletal Organization PIP->Cytoskeletal_Organization Signal_Transduction Signal Transduction PIP2->Signal_Transduction Inhibitor This compound & Other PI4K Inhibitors PI4K_inhibition PI4K_inhibition Inhibitor->PI4K_inhibition Inhibition PK_Workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice or Rats) Dosing Dosing (Oral Gavage or IV Injection) Animal_Acclimatization->Dosing Formulation Compound Formulation (Oral or IV) Formulation->Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Sample_Processing Plasma Separation (Centrifugation) Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis Parameter_Determination Determination of Cmax, Tmax, AUC, t½, etc. PK_Analysis->Parameter_Determination

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal and Handling of CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the novel Plasmodium falciparum PI(4)K inhibitor, CHMFL-PI4K-127, ensuring operational integrity and adherence to safety protocols.

This guide outlines the recommended disposal procedures for this compound, summarizes its key biological data, and provides an overview of the experimental protocols used in its initial characterization. Additionally, a diagram of the relevant signaling pathway is included to contextualize its mechanism of action.

Proper Disposal Procedures for this compound

As a potent bioactive compound, this compound must be treated as hazardous chemical waste. Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. The following procedures are based on general best practices for the disposal of chemical inhibitors. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Waste Segregation and Container Management:

  • Designated Waste Stream: Dispose of this compound and any materials contaminated with it in a designated hazardous waste stream for chemical inhibitors or cytotoxic compounds.

  • Original Containers: Whenever possible, leave the compound in its original container.

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols. Do not use abbreviations.

  • Container Integrity: Use containers that are in good condition and have secure, leak-proof lids.

Disposal of Contaminated Materials:

  • Solid Waste: All disposable labware, including pipette tips, gloves, and empty vials that have come into contact with this compound, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of these solutions down the drain.

  • "Empty" Containers: The original container of this compound, even when empty, will contain residual amounts of the compound. It should be treated as hazardous waste and disposed of accordingly. If institutional policy allows for the rinsing of containers, the rinsate must be collected and disposed of as hazardous liquid waste.

Final Disposal:

  • Approved Waste Disposal Facility: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility. Contact your institution's EHS department to arrange for pickup and disposal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
P. falciparum PI4K (PfPI4K)0.9Biochemical Assay

Table 2: Anti-malarial Activity of this compound against P. falciparum

StrainEC50 (nM)Assay Type
3D7 (drug-sensitive)25.1Cell-based Assay
Drug-resistant strains23-47Cell-based Assay

Table 3: In Vivo Efficacy of this compound in a Rodent Model

Stage of Plasmodium InfectionEffective Oral DoseOutcome
Blood Stage80 mg/kgCurative effects
Liver Stage1 mg/kgFull protection and cure

Experimental Protocols

The following are generalized descriptions of the key experiments performed to characterize this compound, based on available information. For detailed, step-by-step methodologies, it is recommended to consult the primary research article.

In Vitro Kinase Inhibition Assay (Biochemical Assay):

The inhibitory activity of this compound against the target enzyme, PfPI4K, was likely determined using a biochemical assay. A typical protocol would involve:

  • Enzyme and Substrate Preparation: Recombinant PfPI4K enzyme and a suitable substrate (e.g., phosphatidylinositol) are prepared in an appropriate assay buffer.

  • Compound Dilution: A serial dilution of this compound is prepared to test a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

  • Signal Detection: The reaction progress is monitored by detecting the amount of phosphorylated product. This is often achieved using methods such as radioactive labeling (e.g., ³²P-ATP) followed by scintillation counting, or non-radioactive methods like fluorescence-based assays.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Anti-malarial Assay (Cell-based Assay):

The efficacy of this compound against the parasite was assessed using a cell-based assay with cultured P. falciparum. A standard protocol would include:

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a suitable culture medium.

  • Compound Treatment: The cultured parasites are treated with various concentrations of this compound.

  • Growth Inhibition Measurement: After a defined incubation period (e.g., 72 hours), the parasite growth is measured. Common methods include:

    • SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the number of parasites.

    • Hypoxanthine (B114508) incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA.

    • Lactate dehydrogenase (pLDH) assay: Measures the activity of a parasite-specific enzyme.

  • EC50 Calculation: The concentration of this compound that inhibits 50% of parasite growth (EC50) is determined by analyzing the dose-response data.

In Vivo Efficacy Studies in a Rodent Model:

The anti-malarial efficacy of this compound in a living organism was evaluated using a rodent model of malaria. A representative protocol would be:

  • Animal Model: Mice are infected with a species of Plasmodium that can infect rodents (e.g., P. berghei or P. yoelii).

  • Compound Administration: this compound is administered to the infected mice, typically orally, at various doses.

  • Monitoring Parasitemia: The percentage of infected red blood cells (parasitemia) is monitored daily by examining blood smears under a microscope.

  • Evaluation of Efficacy: The effectiveness of the treatment is assessed by comparing the parasitemia levels in the treated mice to those in an untreated control group. Key parameters include the reduction in parasitemia and the survival rate of the mice. For liver-stage efficacy, the parasite load in the liver is assessed.

Signaling Pathway and Mechanism of Action

This compound targets phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the phosphoinositide signaling pathway. This pathway is essential for various cellular processes, including membrane trafficking and signal transduction. In Plasmodium falciparum, PfPI4K plays a vital role throughout the parasite's lifecycle. By inhibiting PfPI4K, this compound disrupts these essential processes, leading to parasite death.

PI4K_Inhibition cluster_membrane Cell Membrane PI Phosphatidylinositol (PI) PfPI4K Plasmodium falciparum PI4K (PfPI4K) PI->PfPI4K Substrate PIP Phosphatidylinositol 4-Phosphate (PIP) Vesicular_Trafficking Vesicular Trafficking & Signal Transduction PIP->Vesicular_Trafficking PfPI4K->PIP Phosphorylation CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibition Parasite_Survival Parasite Survival Vesicular_Trafficking->Parasite_Survival

Caption: Inhibition of PfPI4K by this compound blocks PIP production.

Personal protective equipment for handling CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of CHMFL-PI4K-127, a potent and selective inhibitor of Phosphatidylinositol 4-kinase (PI4K). Due to the absence of a specific Safety Data Sheet (SDS), this compound should be treated as potentially hazardous. Adherence to these stringent safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound to create an effective barrier between the researcher and the chemical.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, non-absorbent, or disposable lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risk of exposure and contamination when handling this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Solid Compound prep_materials->weigh Proceed to Handling dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe Waste Disposal Logic for this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_disposal Final Disposal solid_waste Contaminated PPE (gloves, disposable lab coats), pipette tips, tubes, etc. solid_container Collect in a dedicated, sealed, and labeled hazardous waste container. solid_waste->solid_container disposal_contact Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal. solid_container->disposal_contact liquid_waste Unused solutions, contaminated media, and solvent rinses. liquid_container Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. liquid_waste->liquid_container liquid_container->disposal_contact sharps_waste Contaminated needles and blades. sharps_container Dispose of in a designated sharps container for hazardous chemical waste. sharps_waste->sharps_container sharps_container->disposal_contact

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.